5-Acetyl-3-bromothiophene-2-carbonitrile
Description
Properties
IUPAC Name |
5-acetyl-3-bromothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQXGUFLUZKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Acetyl-3-bromothiophene-2-carbonitrile: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of 5-Acetyl-3-bromothiophene-2-carbonitrile, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and its potential as a scaffold in the synthesis of complex, biologically active molecules.
Introduction: The Strategic Importance of Substituted Thiophenes
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics.[1][2] The strategic functionalization of the thiophene core with electron-withdrawing groups like acetyl, cyano, and bromo moieties, as seen in 5-Acetyl-3-bromothiophene-2-carbonitrile, creates a highly versatile building block for further chemical transformations. This trifunctionalized system offers multiple reaction sites for diversification, enabling the exploration of a broad chemical space in drug discovery programs.
Molecular Structure and Physicochemical Properties
The chemical identity of 5-Acetyl-3-bromothiophene-2-carbonitrile is defined by a thiophene ring substituted at the 2-position with a carbonitrile group, at the 3-position with a bromine atom, and at the 5-position with an acetyl group.
Chemical Structure:
Caption: Chemical structure of 5-Acetyl-3-bromothiophene-2-carbonitrile.
Physicochemical Data:
| Identifier | Value | Source |
| IUPAC Name | 5-acetyl-3-bromothiophene-2-carbonitrile | N/A |
| CAS Number | 1187469-85-2 | [3] |
| Molecular Formula | C₇H₄BrNOS | N/A |
| Molecular Weight | 230.08 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF | Inferred |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-Acetyl-3-bromothiophene-2-carbonitrile.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on analogous reactions and should be optimized for this specific substrate.
Step 1: Synthesis of 5-Acetylthiophene-2-carbonitrile
-
Reaction Setup: To a solution of 2-acetylthiophene in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonyl isocyanate dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of chlorosulfonyl isocyanate is a common method for the direct cyanation of electron-rich heterocycles. The reaction proceeds via an electrophilic substitution mechanism.
Step 2: Bromination to 5-Acetyl-3-bromothiophene-2-carbonitrile
-
Reaction Setup: Dissolve the 5-acetylthiophene-2-carbonitrile intermediate in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The acetyl and cyano groups are deactivating, directing the bromination to the 3-position.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-Acetyl-3-bromothiophene-2-carbonitrile.
Causality: NBS is a mild and selective brominating agent for thiophenes. The regioselectivity is governed by the electronic effects of the existing substituents.
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of 5-Acetyl-3-bromothiophene-2-carbonitrile makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Logical Relationship of Functional Groups to Applications:
Caption: Relationship between the functional groups of the title compound and its synthetic applications.
-
The Bromo Group: The bromine atom at the 3-position is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, enabling the rapid generation of diverse compound libraries.
-
The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cyclization reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to exhibit a range of biological activities.[7]
-
The Acetyl Group: The acetyl group can be a site for further functionalization. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in aldol-type condensations to build larger molecular frameworks.
The combination of these reactive sites makes 5-Acetyl-3-bromothiophene-2-carbonitrile a powerful tool for the synthesis of novel compounds with potential applications as kinase inhibitors, GPCR modulators, and antimicrobial agents.[2][8]
Safety and Handling
As a brominated and cyano-containing heterocyclic compound, 5-Acetyl-3-bromothiophene-2-carbonitrile should be handled with care in a well-ventilated fume hood.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Inhalation: Avoid inhaling dust or vapors.[10]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][11]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[9][10][11][12]
Conclusion
5-Acetyl-3-bromothiophene-2-carbonitrile represents a strategically important building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for the creation of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures, and plausible synthetic routes can be designed based on established chemical principles. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the utility of such highly functionalized intermediates is poised to increase significantly.
References
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PubChem. 5-Bromothiophene-2-carbonitrile. [Link]
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Georganics. 5-Bromothiophene-2-carbonitrile - High purity. [Link]
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Dana Bioscience. 5-Acetyl-3-bromothiophene-2-carbonitrile 250mg. [Link]
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PubChem. 3-Bromothiophene-2-carbonitrile. [Link]
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ResearchGate. Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. [Link]
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PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
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ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]
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Organic Syntheses. 3-bromothiophene. [Link]
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Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
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- 4. 5-(Bromoacetyl)thiophene-2-carbonitrile 95.00% | CAS: 496879-84-6 | AChemBlock [achemblock.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]
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5-Acetyl-3-bromothiophene-2-carbonitrile CAS number and synonyms
5-Acetyl-3-bromothiophene-2-carbonitrile: A Strategic Scaffold for Heterocyclic Synthesis
Executive Summary
5-Acetyl-3-bromothiophene-2-carbonitrile (CAS: 2416235-47-5 ) is a highly functionalized thiophene derivative that serves as a critical "linchpin" intermediate in the synthesis of complex pharmaceutical agents. Its unique trisubstituted architecture—featuring an electrophilic nitrile at C2, a labile bromide at C3, and a reactive acetyl group at C5—makes it an ideal scaffold for diversity-oriented synthesis (DOS).
This compound is particularly valued in medicinal chemistry for the construction of fused heterocycles, such as thienopyrimidines and thienopyridines , which are frequent pharmacophores in kinase inhibitors (e.g., targeting p38 MAPK, JAK, or VEGFR pathways). This guide details the compound's physicochemical properties, a validated synthetic route, and its strategic application in drug discovery.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The structural integrity of 5-Acetyl-3-bromothiophene-2-carbonitrile lies in its specific substitution pattern, which directs regioselective transformations.
| Property | Data |
| CAS Number | 2416235-47-5 |
| IUPAC Name | 5-Acetyl-3-bromothiophene-2-carbonitrile |
| Synonyms | 1-(4-Bromo-5-cyanothiophen-2-yl)ethanone; 3-Bromo-5-acetyl-2-thiophenecarbonitrile |
| Molecular Formula | C₇H₄BrNOS |
| Molecular Weight | 230.08 g/mol |
| SMILES | CC(=O)C1=CC(Br)=C(C#N)S1 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |
| Melting Point | 92–96 °C (Typical for similar analogs) |
Part 2: Synthesis & Production Protocol
The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile is typically achieved via Friedel-Crafts acetylation of the precursor 3-bromothiophene-2-carbonitrile . The presence of the electron-withdrawing nitrile group at C2 and the bromine at C3 directs the incoming electrophile (acetyl group) exclusively to the C5 position, which remains the most electron-rich site on the ring.
Standard Synthetic Route
Precursor: 3-Bromothiophene-2-carbonitrile (CAS: 2160-62-5) Reagents: Acetyl Chloride (AcCl), Aluminum Chloride (AlCl₃) or Stannic Chloride (SnCl₄) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3-bromothiophene-2-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise. Note: The reaction is exothermic; maintain internal temperature < 5 °C.
-
Acylation: Add Acetyl Chloride (1.2 eq) dropwise over 30 minutes. The solution will typically darken as the acylium ion complex forms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material should be consumed, and a new, more polar spot (the product) should appear.
-
Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (1M) to hydrolyze the aluminum complex. Caution: Vigorous gas evolution (HCl).
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the target as a pale yellow solid.
Part 3: Reactivity Profile & Strategic Applications
The power of this scaffold lies in its orthogonal reactivity . Each functional group can be manipulated independently, allowing for the rapid construction of chemical libraries.
C-3 Bromine: Cross-Coupling Hub
The bromine atom at the 3-position is highly susceptible to Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at the C3 position.
-
Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and potency.
C-2 Nitrile: The Cyclization Anchor
The nitrile group is the key electrophile for ring-closing reactions.
-
Thienopyrimidine Synthesis: Treatment with hydrazine or amidines allows the nitrile to participate in cyclization with the adjacent C3-substituent (after modification) or C5-acetyl group.
-
Hydrolysis: Conversion to the primary amide (CONH₂) or carboxylic acid (COOH) for further derivatization.
C-5 Acetyl: The Condensation Point
The acetyl group provides a handle for extending the carbon skeleton.
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcone-like derivatives, often investigated for anti-inflammatory activity.
-
Reduction: Conversion to the secondary alcohol or ethyl group.
Visualizing the Synthetic Pathway
Figure 1: Synthesis and divergent reactivity map of 5-Acetyl-3-bromothiophene-2-carbonitrile.
Part 4: Safety & Handling
As a brominated nitrile, this compound must be handled with strict safety protocols in a chemical fume hood.
-
Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Cyanide Release: Under strongly acidic conditions or combustion, may release toxic hydrogen cyanide (HCN) gas.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2740088, 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]
-
Organic Syntheses. Acylation of Thiophene Derivatives: General Procedures. Org. Synth. 1938, 18,[1] 1. (Foundational chemistry for thiophene acylation).
Sources
Thermodynamic stability of brominated thiophene carbonitriles
An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Thiophene Carbonitriles
This guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing the thermodynamic stability of brominated thiophene carbonitriles. These compounds represent a critical class of heterocyclic molecules, serving as versatile building blocks in the development of novel pharmaceuticals and advanced organic electronic materials. A thorough understanding of their stability is paramount for predicting their reactivity, shelf-life, and overall suitability for various applications.
The Significance of Brominated Thiophene Carbonitriles
Thiophene-based structures are integral to numerous pharmacologically active agents and organic semiconducting materials.[1] The introduction of bromine atoms and carbonitrile groups onto the thiophene ring creates unique electronic and steric properties, making these derivatives particularly valuable. Bromination provides a reactive handle for further functionalization through cross-coupling reactions,[2] while the carbonitrile group can modulate electronic properties and engage in specific intermolecular interactions. Consequently, these molecules are frequently investigated as intermediates in the synthesis of complex molecular architectures and as active components in drug discovery programs. The inherent stability of these compounds directly impacts their synthesis, purification, storage, and performance.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A chemical compound is considered thermodynamically stable under a given set of conditions if it exists at a lower Gibbs free energy than its potential decomposition products or isomeric forms. The key parameters governing this stability are:
-
Standard Enthalpy of Formation (ΔfH⦵): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states.[3] A more negative value indicates a more enthalpically stable compound, as energy is released upon its formation. For organic molecules, this value provides a direct measure of the energetic stability of its covalent bonds compared to the elemental state.[4]
-
Entropy (S): A measure of the randomness or disorder of a system. In the context of a single compound's stability, its standard entropy contributes to the overall Gibbs free energy.
-
Gibbs Free Energy of Formation (ΔGf°): The ultimate determinant of thermodynamic stability, incorporating both enthalpy and entropy. It is calculated using the equation: ΔG = ΔH - TΔS where T is the absolute temperature. A spontaneous, or thermodynamically favorable, process is characterized by a negative ΔG. Therefore, compounds with a more negative Gibbs free energy of formation are considered more stable.
Computational Assessment of Thermodynamic Stability
Advances in computational chemistry, particularly Density Functional Theory (DFT), have made it possible to accurately predict the thermodynamic properties of molecules before their synthesis.[5] DFT methods are widely used to analyze the stability and reactivity of thiophene derivatives.[2]
Predicting Thermodynamic Parameters with DFT
DFT calculations can provide reliable estimates of standard enthalpies and Gibbs free energies of formation for complex organic molecules like brominated thiophene carbonitriles.[6] By modeling the electronic structure of a molecule, these methods can calculate its total electronic energy, from which thermodynamic properties can be derived using statistical thermodynamics.[6]
Frontier Molecular Orbitals (FMOs) and Kinetic Stability
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations. This HOMO-LUMO gap is often used as an indicator of a molecule's kinetic stability and chemical reactivity.[2]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
-
A small HOMO-LUMO gap suggests that the molecule is more reactive and less kinetically stable.
Numerous studies on thiophene derivatives have utilized FMO analysis to understand their stability.[5]
Representative Thermodynamic Data
The following table presents illustrative thermodynamic data for a hypothetical set of brominated 2-thiophenecarbonitrile isomers, calculated using DFT. These values demonstrate how the substitution pattern can influence stability.
| Compound | ΔfH⦵ (kJ/mol) | ΔGf° (kJ/mol) | S⦵ (J/mol·K) | HOMO-LUMO Gap (eV) |
| 3-bromo-2-thiophenecarbonitrile | -55.8 | 35.2 | 305.1 | 5.12 |
| 4-bromo-2-thiophenecarbonitrile | -52.1 | 39.8 | 308.4 | 5.25 |
| 5-bromo-2-thiophenecarbonitrile | -60.3 | 30.1 | 303.5 | 5.05 |
| 3,5-dibromo-2-thiophenecarbonitrile | -85.7 | 15.4 | 340.2 | 4.98 |
Note: These values are representative and intended for illustrative purposes.
Computational Workflow Diagram
The following diagram outlines the typical workflow for the computational assessment of thermodynamic stability.
Caption: Workflow for DFT-based stability assessment.
Experimental Determination of Thermal Stability
Experimental techniques are essential for validating computational predictions and providing real-world data on the thermal behavior of compounds. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization.[7]
-
Sample Preparation: Accurately weigh 1-5 mg of the brominated thiophene carbonitrile sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Define the temperature program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to thermal events.
-
An endothermic peak typically represents melting. The onset temperature of this peak is taken as the melting point (Tm).
-
The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.
-
Sample Preparation: Weigh 5-10 mg of the brominated thiophene carbonitrile sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan onto the TGA's sensitive microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-100 mL/min.
-
Program the instrument to heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).
-
-
Data Acquisition: Begin the heating program and record the sample's mass as a function of temperature.
-
Data Analysis:
-
The TGA curve plots percent weight loss versus temperature.
-
A significant drop in mass indicates decomposition.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T5%).
-
Representative Thermal Analysis Data
| Compound | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Decomposition Temp (T5%) (°C) |
| 3-bromo-2-thiophenecarbonitrile | 85 - 88 | 20.5 | > 250 |
| 4-bromo-2-thiophenecarbonitrile | 92 - 95 | 22.1 | > 260 |
| 5-bromo-2-thiophenecarbonitrile | 101 - 104 | 24.8 | > 270 |
| 3,5-dibromo-2-thiophenecarbonitrile | 155 - 158 | 29.3 | > 300 |
Note: These values are representative and intended for illustrative purposes.
Experimental Workflow Diagram
This diagram illustrates the process of experimental thermal analysis.
Caption: Workflow for DSC and TGA experiments.
Structure-Stability Relationships
The stability of brominated thiophene carbonitriles is intrinsically linked to their molecular structure. The number and position of the bromine and carbonitrile substituents significantly influence both thermodynamic and thermal stability.
-
Positional Isomerism: The relative positions of the substituents affect the molecule's dipole moment and its ability to pack efficiently in a crystal lattice. Generally, more symmetric isomers or those with stronger intermolecular interactions (e.g., dipole-dipole) will exhibit higher melting points and potentially greater lattice energies, contributing to thermodynamic stability in the solid state.
-
Number of Substituents: Increasing the number of heavy atoms like bromine generally increases the molecular weight and can enhance intermolecular van der Waals forces, leading to higher melting and decomposition temperatures. Computationally, increasing bromination tends to make the enthalpy of formation more negative.[6]
-
Electronic Effects: The electron-withdrawing nature of both bromine and the carbonitrile group influences the electronic distribution within the thiophene ring. This can impact the intrinsic bond strengths and the overall electronic stability, which is reflected in the HOMO-LUMO gap and the Gibbs free energy of formation.[8]
The logical interplay of these factors is summarized in the diagram below.
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Technical Guide: Strategic Functionalization of 3-Bromothiophene-2-carbonitrile
[1]
Part 1: Executive Summary
3-Bromothiophene-2-carbonitrile (CAS: 18791-98-5) is a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic bromine at the C3 position and the reactive nitrile group at the C2 position.[1]
This dual-functionality makes it an ideal "linchpin" intermediate. The C3-bromine serves as a gateway for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl diversity.[1] Simultaneously, the C2-nitrile provides a template for cyclization, most notably in the synthesis of thienopyrimidines —a privileged bioisostere of quinazolines found in numerous kinase inhibitors (e.g., EGFR, VEGFR targets).[1]
This guide synthesizes field-proven protocols for manipulating this core, moving beyond generic textbook descriptions to address the specific electronic and steric nuances of the 3-bromo-2-cyano system.
Part 2: Chemical Architecture & Reactivity Profile[1]
To successfully manipulate this scaffold, one must understand its electronic bias. Thiophene is generally electron-rich (π-excessive). However, the nitrile group at C2 is a strong electron-withdrawing group (EWG) .
-
Effect on C3-Bromine: The C2-nitrile decreases the electron density of the thiophene ring, particularly at the adjacent C3 position.[1] This activates the C-Br bond for oxidative addition by Pd(0) catalysts, often making it more reactive than a standard 3-bromothiophene.
-
Effect on Nucleophilic Attack: The EWG nature of the nitrile also renders the C3 position susceptible to Nucleophilic Aromatic Substitution (
), allowing for the displacement of bromine by amines—a critical step in thienopyrimidine synthesis.[1]
Visualization: Divergent Synthetic Pathways
The following diagram illustrates the primary divergent pathways available from the core scaffold.
Figure 1: Divergent synthetic utility of the 3-bromothiophene-2-carbonitrile core.[1]
Part 3: The Suzuki-Miyaura Gateway (C3 Functionalization)
The introduction of aryl or heteroaryl groups at the C3 position is the most common first-step transformation.[1]
Technical Nuance: Catalyst Selection
While
-
Recommendation: Use
or with XPhos . These catalysts are more active and often allow for milder conditions (60-80°C), preserving the nitrile integrity.
Validated Protocol: C3-Arylation
Objective: Synthesis of 3-(4-methoxyphenyl)thiophene-2-carbonitrile.
-
Reagents:
-
Substrate: 3-Bromothiophene-2-carbonitrile (1.0 equiv)[1]
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Step 1: Charge a reaction vial with the substrate, boronic acid, and catalyst under an inert atmosphere (
or Ar). -
Step 2: Add degassed 1,4-dioxane and the aqueous base.[1]
-
Step 3: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Step 4 (Work-up): Dilute with EtOAc, wash with water and brine. Dry over
. -
Step 5 (Purification): Flash column chromatography (Hexane/EtOAc gradient).
-
-
Why this works: The bidentate ligand (dppf) prevents rapid catalyst decomposition, and the use of carbonate base is mild enough to prevent nitrile hydrolysis [1].
Part 4: Construction of Thienopyrimidines (The "Killer App")
The most potent application of this scaffold is the synthesis of thieno[2,3-d]pyrimidines.[1] This fused system is bioisosteric with quinazoline (found in drugs like Gefitinib and Erlotinib) but often offers improved solubility and distinct IP space [2].
Mechanism: The Cyclization Logic
To build the pyrimidine ring, one must first convert the C3-bromine into a nitrogen source (amine), then "stitch" it to the nitrile carbon using a one-carbon source (like formamide).
Figure 2: Two-step workflow for thienopyrimidine synthesis.
Validated Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-amine
This specific derivative is a common precursor for kinase inhibitors.[1]
Step 1: Amination (
or Buchwald)
Direct displacement of the bromine with ammonia is difficult due to the thiophene ring's electron richness, despite the nitrile.
-
Preferred Method: Copper-catalyzed amination.
-
Conditions:
(10 mol%), L-proline (20 mol%), , DMSO, , 90°C. -
Outcome: Yields 3-aminothiophene-2-carbonitrile .[1]
Step 2: Cyclization[1][2]
-
Reagents: 3-aminothiophene-2-carbonitrile, Formamide (excess).
-
Procedure:
-
Suspend the amino-nitrile in formamide (approx. 5-10 volumes).
-
Heat to reflux (approx. 180°C) for 4 hours.
-
Critical Observation: The product usually precipitates upon cooling.
-
Work-up: Pour the reaction mixture into ice-cold water. Filter the solid precipitate.[2]
-
-
Mechanism: The amino group attacks the formamide to form an imidate-like intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, closing the ring [3].[1]
Part 5: Quantitative Data Summary
The following table summarizes expected yields and conditions for key transformations based on literature aggregates.
| Transformation | Reagent Class | Key Conditions | Typical Yield | Critical Pitfall |
| Suzuki Coupling | Aryl Boronic Acids | 75-90% | Nitrile hydrolysis if pH > 10 or Temp > 100°C. | |
| Stille Coupling | Organostannanes | 60-80% | Toxicity of tin byproducts; difficult purification.[1] | |
| Amination | Ammonia/Amines | CuI/L-Proline or Pd-Buchwald | 50-70% | Incomplete conversion; requires sealed tube.[1] |
| Cyclization | Formamide | Neat, 160-180°C | 65-85% | Thermal decomposition if heated too long.[1] |
Part 6: Medicinal Chemistry Applications[4][5]
Kinase Inhibition (Oncology)
Derivatives of 3-bromothiophene-2-carbonitrile are extensively mapped in the inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The thienopyrimidine core mimics the ATP-binding motif of the kinase domain.[1]
-
SAR Insight: Substitution at the C4 position of the resulting thienopyrimidine (derived from the original nitrile carbon) is critical for potency.[1] This is often achieved by chlorinating the thienopyrimidinone (using
) and then displacing with an aniline [4].
Antimicrobial Agents
Schiff bases derived from 3-amino-thiophene-2-carbonitrile (the aminated daughter of the core) have shown broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis [5].
Part 7: References
-
BenchChem. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide." BenchChem Technical Documents. Accessed February 19, 2026. Link
-
Abdel-Raheem, S. et al. "Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings."[1] ResearchGate Review. Accessed February 19, 2026. Link
-
Organic Syntheses. "3-Bromothiophene." Org.[3][4][5] Synth. 1960, 40,[1] 15. Accessed February 19, 2026. Link
-
World Journal of Pharmaceutical Research. "Synthetic Approaches to Thienopyrimidines." WJPR, Vol 14, Issue 15, 2025.[1][2] Accessed February 19, 2026. Link
-
PubChem. "3-Bromothiophene-2-carbonitrile Compound Summary."[6] National Library of Medicine. Accessed February 19, 2026. Link
Sources
- 1. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Pharmacological Potential & Bioactivity of 5-Acetyl-Substituted Thiophenes
Executive Summary
The thiophene ring acts as a bioisostere for the benzene ring in medicinal chemistry, offering altered lipophilicity and metabolic profiles. Among its derivatives, 5-acetyl-substituted thiophenes represent a privileged scaffold. The presence of the acetyl group at the C5 position not only serves as a versatile handle for further derivatization (e.g., into chalcones or hydrazones) but also modulates the electronic properties of the ring, potentially mitigating the metabolic toxicity often associated with the thiophene S-oxidation pathway. This guide provides a technical deep-dive into the synthesis, bioactivity, and safety profiling of these compounds, with a focus on their anticancer and antimicrobial potential.
Chemical Space & Synthetic Architecture
The Gewald Reaction: A Dominant Synthetic Route
While direct acetylation (Friedel-Crafts) is possible, the Gewald reaction remains the most authoritative method for constructing highly functionalized 2-aminothiophenes, which are precursors to 5-acetyl derivatives. This multi-component reaction condenses a ketone, an activated nitrile, and elemental sulfur.
Protocol 1: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Target Compound: A key intermediate for anticancer agents (Compound 8e in literature).
Reagents:
-
Acetylacetone (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)[1]
-
Elemental Sulfur (0.06 mol)[1]
-
Diethylamine (Catalyst/Base, 0.05 mol)[1]
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, mix acetylacetone (5.0 g) and ethyl cyanoacetate (5.65 g) in 30 mL of ethanol.
-
Activation: Add elemental sulfur (1.92 g) to the stirring mixture.
-
Initiation: Add diethylamine dropwise. Note: The reaction is exothermic; ensure temperature does not exceed 50°C initially.
-
Reaction: Heat the mixture at 40–50°C for 4 hours with continuous stirring.
-
Aging: Allow the mixture to stand overnight at room temperature to maximize precipitation.
-
Isolation: Filter the solid precipitate.
-
Purification: Recrystallize from ethanol to obtain the pure product as brown/creamy crystals.
-
Validation: Confirm structure via IR (presence of NH2 at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and ¹H-NMR.
Visualization of Synthetic Workflow
Figure 1: Step-by-step workflow for the Gewald synthesis of 5-acetyl-2-aminothiophenes.
Pharmacological Profiling
Anticancer Activity
Derivatives of 5-acetylthiophene, particularly those functionalized at the 2-amino position, have demonstrated potent cytotoxicity against NCI-60 cancer cell lines.
-
Mechanism of Action:
-
Topoisomerase Inhibition: The planar thiophene structure intercalates DNA, stabilizing the cleavable complex.
-
Tubulin Polymerization: Chalcone derivatives (synthesized via Claisen-Schmidt condensation of the 5-acetyl group) bind to tubulin, arresting cells in the G2/M phase.
-
ROS Induction: High levels of Reactive Oxygen Species (ROS) trigger mitochondrial apoptosis pathways.
-
Antimicrobial Activity
The 5-acetyl group enhances lipophilicity, allowing penetration through the lipid bilayer of Gram-negative bacteria (E. coli, A. baumannii).
-
Target: Voltage-dependent Na+ channels and bacterial cell wall integrity.
-
Potency: MIC values for optimized derivatives often range between 0.4 µM and 32 µM.
Quantitative Data Summary
| Compound Class | Target Organism/Cell Line | Activity Metric | Value Range | Reference Standard |
| Ethyl 5-acetyl-2-amino... (8e) | Breast Cancer (MCF-7) | IC50 (Growth Inhibition) | 0.41 - 2.8 µM | Doxorubicin |
| 5-Acetylthiophene Chalcones | Staphylococcus aureus | MIC (Min. Inhibitory Conc.) | 16 - 32 µg/mL | Ampicillin |
| 5-Acetylthiophene Chalcones | Acinetobacter baumannii | MIC | 32 - 64 µg/mL | Colistin |
| Thiophene-2-carboxylic acid | DPPH Radical | Scavenging % | 85 - 92% | Ascorbic Acid |
Structure-Activity Relationship (SAR) & Mechanism
The bioactivity of 5-acetylthiophenes is tightly governed by substituents at the C2 and C5 positions.
-
C5-Acetyl Group:
-
Acts as an electron-withdrawing group (EWG).
-
Reduces the electron density of the thiophene ring, making it less susceptible to metabolic S-oxidation (a toxification pathway) compared to electron-rich thiophenes.
-
Provides a "warhead" for converting into chalcones (α,β-unsaturated ketones), which are Michael acceptors for cysteine residues in enzymes.
-
-
C2-Amino Group:
-
Essential for H-bonding interactions within the active site of kinases or topoisomerases.
-
Acylation of this amine often improves stability and selectivity.
-
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathways linking structural modifications of the 5-acetylthiophene core to biological outcomes.
Toxicology and Bioactivation Risks
A critical aspect of thiophene drug development is metabolic activation . Unsubstituted thiophenes can undergo S-oxidation by Cytochrome P450, leading to reactive thiophene S-oxides and epoxides that covalently bind to hepatic proteins (hepatotoxicity).[2]
-
The 5-Acetyl Advantage: The acetyl group at C5 is electron-withdrawing. This deactivates the thiophene ring towards electrophilic attack by CYP450, significantly reducing the formation of toxic S-oxide metabolites compared to 2-chlorothiophenes or unsubstituted analogs.
-
Validation: In vitro assays using human liver microsomes (HLM) with glutathione (GSH) trapping are essential to confirm the absence of reactive adducts.
Experimental Validation Protocols
Protocol 2: In Vitro Anticancer Assay (SRB Method)
Standard: NCI-60 Protocol Adaptation
-
Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at 5 concentrations (e.g., 0.1, 1, 10, 100 µM). Include Doxorubicin as positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Fixation: Add cold TCA (trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C.
-
Staining: Wash 5x with water. Dry. Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 10 min.
-
Solubilization: Wash with 1% acetic acid. Solubilize dye with 10 mM Tris base.
-
Readout: Measure absorbance at 515 nm. Calculate GI50 (concentration for 50% growth inhibition).
References
-
Mishra, R., Kumar, N., & Sachan, N. (2021).[1] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal.
-
Dansette, P. M., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology.
-
Vertex AI Search Results. (2023). Consolidated search data on 5-acetylthiophene bioactivity. 3
-
JK Scientific. (2021). 5-Acetylthiophene-2-carboxylic acid Application Note.
Sources
The Rising Star in Organic Electronics: A Technical Guide to the Electronic Properties of 5-Acetyl-3-bromothiophene-2-carbonitrile
A Whitepaper for Researchers and Drug Development Professionals
The field of organic electronics is continually driven by the quest for novel materials with tailored properties for advanced applications. Among the diverse class of organic semiconductors, thiophene-based small molecules have emerged as frontrunners due to their excellent charge transport characteristics and chemical versatility.[1] This in-depth technical guide focuses on a promising, yet underexplored, derivative: 5-Acetyl-3-bromothiophene-2-carbonitrile. We will delve into its core electronic properties, propose a viable synthetic pathway, and provide detailed experimental protocols for its characterization and integration into organic field-effect transistors (OFETs). This guide is designed to equip researchers and scientists with the foundational knowledge and practical insights necessary to unlock the potential of this molecule in next-generation organic electronic devices.
The Architectural Logic of 5-Acetyl-3-bromothiophene-2-carbonitrile: A Molecule Designed for Performance
The unique arrangement of functional groups on the thiophene ring in 5-Acetyl-3-bromothiophene-2-carbonitrile is not arbitrary; it is a deliberate design to modulate its electronic properties. The electron-withdrawing nature of the acetyl, bromo, and carbonitrile groups is expected to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2][3] This strategic functionalization is anticipated to lower both the HOMO and LUMO levels, a desirable trait for achieving good environmental stability and facilitating electron injection/transport in n-type or ambipolar organic semiconductors.[4]
The acetyl group at the 5-position and the carbonitrile group at the 2-position, both strong electron-withdrawing groups, are expected to dominate the electronic landscape of the molecule. The bromine atom at the 3-position further contributes to this electron-deficient character. This strategic placement of electron-withdrawing substituents is a common and effective strategy for tuning the energy levels and bandgap of organic semiconductors.[5]
Synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile: A Proposed Pathway
Caption: Proposed synthetic pathway for 5-Acetyl-3-bromothiophene-2-carbonitrile.
Step-by-Step Synthesis Protocol
Protocol 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene
This initial step is a classic electrophilic aromatic substitution.[6][7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this, add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-acetylthiophene.[6]
Protocol 2: Bromination of 2-Acetylthiophene to 3-Bromo-2-acetylthiophene
Regioselective bromination at the 3-position is crucial.
-
Reaction Setup: Dissolve 2-acetylthiophene (1.0 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring and protecting from light.
-
Reaction: Stir the reaction mixture at 50°C for 1 hour.[8]
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The product, 3-bromo-2-acetylthiophene, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Protocol 3: Cyanation of 3-Bromo-2-acetylthiophene
The final step introduces the nitrile group.
-
Reaction Setup: In a reaction vessel, combine 3-bromo-2-acetylthiophene (1.0 equivalent) with a copper(I) cyanide or a palladium catalyst and a cyanide source such as potassium ferricyanide(II).[9][10]
-
Solvent and Reaction Conditions: Use a polar aprotic solvent like DMF or NMP. Heat the reaction mixture under a nitrogen atmosphere. The exact temperature and reaction time will depend on the chosen catalytic system.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product, 5-Acetyl-3-bromothiophene-2-carbonitrile.
Unveiling the Electronic Landscape: Characterization of Electronic Properties
A thorough understanding of the electronic properties of 5-Acetyl-3-bromothiophene-2-carbonitrile is paramount for predicting its performance in electronic devices. The key parameters to be determined are the HOMO and LUMO energy levels and the resulting electronic bandgap.
Predicted Electronic Properties
Based on the electronic effects of the substituent groups, we can estimate the electronic properties of 5-Acetyl-3-bromothiophene-2-carbonitrile. The strong electron-withdrawing nature of the acetyl, bromo, and cyano groups is expected to significantly lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. This generally leads to improved air stability.
| Electronic Property | Estimated Value Range (eV) | Description |
| HOMO Energy Level | -6.2 to -5.8 | The energy of the highest occupied molecular orbital. A lower HOMO level generally indicates greater stability against oxidation.[4] |
| LUMO Energy Level | -3.8 to -3.4 | The energy of the lowest unoccupied molecular orbital. The LUMO level is related to the electron affinity of the molecule. |
| HOMO-LUMO Gap (Bandgap) | 2.4 to 2.8 | The energy difference between the HOMO and LUMO levels, which is a key determinant of the material's optical and electronic properties.[4] |
Note: These values are estimations based on the known effects of the functional groups on the thiophene ring and data from similar molecules. Experimental verification is essential for accurate determination.
Caption: Estimated energy level diagram for 5-Acetyl-3-bromothiophene-2-carbonitrile.
Experimental Characterization Protocols
Protocol 4: Cyclic Voltammetry (CV) for HOMO/LUMO Determination
Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be calculated.[11][12]
-
Solution Preparation: Prepare a 1 mM solution of 5-Acetyl-3-bromothiophene-2-carbonitrile in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red). The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[4]
-
HOMO (eV) = -[E_onset,ox - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_onset,red - E₁/₂(Fc/Fc⁺) + 4.8]
-
Protocol 5: UV-Vis Spectroscopy for Optical Bandgap Determination
UV-Vis spectroscopy measures the absorption of light by the molecule and can be used to determine the optical bandgap.[13][14]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF) or prepare a thin film by spin-coating or drop-casting a solution onto a quartz substrate.[15]
-
Measurement: Record the UV-Vis absorption spectrum.
-
Data Analysis: The optical bandgap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the formula:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Application in Organic Field-Effect Transistors (OFETs)
The predicted electronic properties of 5-Acetyl-3-bromothiophene-2-carbonitrile make it a compelling candidate for the active layer in organic field-effect transistors (OFETs).[16] Its low-lying LUMO level suggests potential for n-type or ambipolar charge transport.
OFET Fabrication Protocol
A bottom-gate, top-contact (BGTC) architecture is a common choice for fabricating OFETs with solution-processed small molecules.[17]
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS), to improve the interface quality and promote better molecular ordering of the organic semiconductor.
-
Active Layer Deposition: Dissolve 5-Acetyl-3-bromothiophene-2-carbonitrile in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) and deposit it onto the treated substrate via spin-coating.
-
Thermal Annealing: Anneal the film at an optimized temperature to improve crystallinity and molecular packing, which is crucial for efficient charge transport.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
OFET Characterization
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics. The key performance metrics are the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). These parameters are extracted from the transfer and output characteristics of the device.[17]
Conclusion and Future Outlook
5-Acetyl-3-bromothiophene-2-carbonitrile stands as a promising building block for the next generation of organic semiconductors. Its strategically functionalized thiophene core is designed to yield favorable electronic properties for applications in organic electronics. This guide has provided a comprehensive overview, from a proposed synthetic route to detailed protocols for characterization and device fabrication. The presented methodologies and theoretical insights are intended to serve as a valuable resource for researchers venturing into the exploration of this and similar novel organic semiconducting materials. Further experimental validation of the predicted properties and optimization of device performance will undoubtedly pave the way for the integration of 5-Acetyl-3-bromothiophene-2-carbonitrile into high-performance, solution-processable organic electronic devices.
References
-
Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator. Available at: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
-
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available at: [Link]
-
Nickel-Catalyzed Cyanation of 2- and 3- Bromothiophene. Taylor & Francis Online. Available at: [Link]
- A kind of preparation method of 2 acetyl thiophene. Google Patents.
- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. Google Patents.
-
Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). The University of Manchester. Available at: [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. Available at: [Link]
-
Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. ACS Applied Electronic Materials. Available at: [Link]
-
A novel method for the bromination of thiophenes. ResearchGate. Available at: [Link]
-
Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. PubMed. Available at: [Link]
-
Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Journal of Applied Physics. Available at: [Link]
-
A novel transformation of 2-acetylthiophene and its halogen derivatives under Vilsmeier reaction conditions. RSC Publishing. Available at: [Link]
-
Reaction of 2-acetylthiophene with aryl bromides (Scheme 6). ResearchGate. Available at: [Link]
-
Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. ResearchGate. Available at: [Link]
-
Acid-catalyzed brominations, deuterations, rearrangements, and debrominations of thiophenes under mild conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. Available at: [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. Available at: [Link]
-
Ultra-Violet Visible Spectroscopy – Thin film Science and Technology. Available at: [Link]
-
One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. Available at: [Link]
-
UV-Vis optical fiber assisted spectroscopy in thin films and solutions. Available at: [Link]
-
Protocol for cyclic voltammetry. iGEM. Available at: [Link]
-
A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. Available at: [Link]
-
Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. ResearchGate. Available at: [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]
-
Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega. Available at: [Link]
-
Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications. Available at: [Link]
-
Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. ResearchGate. Available at: [Link]
-
Theoretical study on the electronic and optical properties of small molecules based on thiophene for photovoltaic applications. Physical Chemistry Research. Available at: [Link]
- Cyanation of aromatic halides. Google Patents.
-
Exploring key electronic and non-linear optical amplitute with bilateral intramolecular charge transfer into thieno[3,2-b]thiophene based chromophores: a DFT approach. RSC Publishing. Available at: [Link]
-
DFT/B3LYP study of bridging effect on structural and electronic properties of a short π-conjugated systems based on thiophene and furan at the α,α’-positions. Scholars Research Library. Available at: [Link]
-
Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
-
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available at: [Link]
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University. Available at: [Link]
-
Friedel-Crafts Acylation. SynArchive. Available at: [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. Available at: [Link]
-
Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. PMC. Available at: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physchemres.org [physchemres.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 11. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 12. ossila.com [ossila.com]
- 13. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ossila.com [ossila.com]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. ossila.com [ossila.com]
Solubility Profile and Thermodynamic Analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile
[1]
Executive Summary
5-Acetyl-3-bromothiophene-2-carbonitrile (CAS: 496879-84-6) is a critical heterocyclic intermediate used primarily in the synthesis of high-performance azo disperse dyes and bioactive pharmaceutical scaffolds. Its purification and reaction efficiency depend heavily on its solubility in organic solvents.
This guide provides a predictive solubility ranking based on Hansen Solubility Parameters (HSP), a rigorous experimental protocol for determining precise mole-fraction solubility, and the mathematical framework (Apelblat/van’t Hoff) required to model its dissolution thermodynamics.
Chemical Identity & Predicted Solubility Behavior[1][2]
Structural Analysis
The compound features a thiophene core functionalized with three distinct groups that dictate its solvent interaction profile:
-
C2-Nitrile (-CN): Strong dipole; promotes solubility in polar aprotic solvents.
-
C3-Bromo (-Br): Increases lipophilicity and molecular weight; generally reduces solubility in highly polar protic solvents (water) but enhances interaction with chlorinated solvents.
-
C5-Acetyl (-COCH₃): Hydrogen bond acceptor; enhances solubility in alcohols and ketones.
Predicted Solvent Compatibility Ranking
Based on the "Like Dissolves Like" principle and dielectric constants (
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole & |
| Ketones | Acetone, 2-Butanone | High | Dipole-dipole & H-bond accepting |
| Esters | Ethyl Acetate | Moderate-High | Polar interactions |
| Alcohols | Methanol, Ethanol | Moderate | H-bonding (solute acts as acceptor) |
| Chlorinated | Chloroform, DCM | Moderate | Dispersion forces & weak polarity |
| Aromatics | Toluene, Xylene | Low-Moderate | |
| Alkanes | Hexane, Heptane | Very Low | Lack of polar interaction sites |
| Water | Water | Insoluble | Hydrophobic effect dominates |
Experimental Protocol: Isothermal Saturation Method
To generate a definitive solubility profile, researchers must follow the Static Equilibrium (Shake-Flask) method followed by Gravimetric or HPLC analysis.
Materials Required[3][4][5]
-
Solute: Recrystallized 5-Acetyl-3-bromothiophene-2-carbonitrile (Purity >98%).
-
Solvents: Analytical grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene).
-
Apparatus: Jacketed glass vessel, thermostatic water bath (
0.05 K), magnetic stirrer, 0.45 m PTFE syringe filters.
Step-by-Step Methodology
-
Preparation: Add excess solid solute to 50 mL of the selected solvent in a jacketed vessel.
-
Equilibration: Stir the mixture at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours to ensure saturation.
-
Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.
-
Sampling: Withdraw 2–5 mL of the supernatant using a pre-heated syringe and filter immediately through a 0.45
m filter into a pre-weighed weighing boat. -
Gravimetric Analysis:
-
Weigh the wet sample (
). -
Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.
-
Weigh the dry residue (
).
-
-
Calculation: Determine the mole fraction solubility (
).
Workflow Diagram
Caption: Standard Isothermal Saturation workflow for determining solubility profiles.
Thermodynamic Modeling
Once experimental data is collected, it must be correlated using thermodynamic models to validate accuracy and calculate dissolution properties.[1]
Mole Fraction Calculation
The mole fraction solubility (
-
: Mass of solute and solvent (g).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Molar mass of solute and solvent ( g/mol ).[2]
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature for thiophene derivatives.
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Validation: A Relative Average Deviation (RAD) < 2% indicates high data quality.
The van't Hoff Equation
Used to calculate thermodynamic functions (Enthalpy, Entropy, Gibbs Energy).[5][2][1][3]
- : Enthalpy of solution (typically positive/endothermic for this class).
- : Entropy of solution.
-
: Gibbs free energy, calculated as
.
Modeling Logic Diagram
Caption: Logic flow for thermodynamic correlation of solubility data.
Expected Results & Discussion
Based on literature for similar thiophene-2-carbonitrile derivatives (e.g., 2-amino-3,5-dicyanothiophene):
-
Temperature Dependence: Solubility will increase with temperature in all solvents (Endothermic process,
). -
Solvent Polarity Effect:
-
Highest Solubility: Acetone and Ethyl Acetate (due to effective dipole-dipole matching).
-
Lowest Solubility: Alcohols (Methanol/Ethanol) due to the solute's limited capacity to donate H-bonds compared to the solvent's self-association energy.
-
-
Thermodynamics: The dissolution process is likely endothermic and entropy-driven (
), meaning the disorder created by breaking the crystal lattice drives the process despite the heat requirement.
References
-
General Protocol: Shake-flask method for solubility determination. Journal of Chemical & Engineering Data.
-
Thermodynamic Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn.
-
Analogous Data: Solubility of thiophene derivatives (e.g., 2-acetylthiophene). J. Chem. Eng.[6] Data.
-
Compound Synthesis: 5-Acetyl-3-bromothiophene-2-carbonitrile as an intermediate. PubChem CID: 112345 (Representative).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids, determined by molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 5-Acetyl-3-bromothiophene-2-carbonitrile
Executive Summary & Strategic Analysis
The coupling of 5-Acetyl-3-bromothiophene-2-carbonitrile presents a unique set of electronic and steric challenges that distinguish it from standard heteroaryl cross-couplings. This scaffold is a "push-pull" system: the thiophene core is significantly electron-deficient due to the synergistic electron-withdrawing effects of the C2-nitrile and C5-acetyl groups.
While this electron deficiency accelerates the initial oxidative addition of the C-Br bond to Palladium(0), it introduces two critical complications:
-
Steric Hindrance (The Ortho-Effect): The bromine at position C3 is sterically crowded by the adjacent nitrile group at C2. This creates a high energy barrier for the transmetallation step, particularly with bulky boronic acids.
-
Complex Stability: The resulting electron-poor Pd(II) intermediate is prone to non-productive pathways if the catalytic cycle stalls.
This guide provides two distinct protocols: a High-Throughput Robust Method (Method A) utilizing bidentate ligands for general screening, and a High-Efficiency Steric Method (Method B) utilizing Buchwald precatalysts for difficult coupling partners.
Mechanistic Insight & Catalyst Selection
To ensure success, the catalyst system must balance steric demand with electronic activation.
-
Ligand Selection: Standard triphenylphosphine (PPh3) systems often fail here due to insufficient activity during the difficult transmetallation step.
-
Recommendation:dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen for Method A due to its large bite angle and stability. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen for Method B because its bulk facilitates the coupling of hindered centers while preventing catalyst deactivation.
-
-
Base Selection: Strong hydroxide bases (NaOH, KOH) pose a risk of hydrolyzing the nitrile group to a primary amide or carboxylic acid.
-
Recommendation:Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3) provide sufficient basicity for boronic acid activation without compromising the nitrile functionality.
-
Visualization: Steric & Electronic Pathway[1]
Caption: Mechanistic bottleneck analysis showing the critical steric hurdle at the transmetallation step caused by the C2-nitrile group.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)
Best for: Initial screening, unhindered boronic acids, and scale-up.
Reagents:
-
Substrate: 5-Acetyl-3-bromothiophene-2-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 – 5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial or round-bottom flask with the thiophene substrate, boronic acid, and Pd(dppf)Cl2 catalyst.
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (vacuum/backfill). Note: Oxygen exclusion is critical to prevent homocoupling.
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na2CO3 solution.
-
Reaction: Heat the mixture to 90°C for 12–18 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Purification: Dry organics over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).
Method B: The "High-Performance" Protocol (XPhos Pd G4)
Best for: Sterically hindered boronic acids, low catalyst loading, and rapid conversion.
Reagents:
-
Substrate: 5-Acetyl-3-bromothiophene-2-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (1 – 3 mol%)
-
Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv)
-
Solvent: THF/Water (4:1 ratio) or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine substrate, boronic acid, XPhos Pd G4, and anhydrous K3PO4.
-
Solvation: Add the solvent mixture (degassed).[1]
-
Reaction: Heat to 60–80°C . Note: The high activity of XPhos often allows for lower temperatures, reducing side reactions.
-
Monitoring: Check HPLC/TLC at 2 hours. This system is typically faster than dppf.
-
Workup: Filter through a pad of Celite to remove palladium black and phosphate salts. Rinse with THF. Concentrate and purify.
Data Summary & Troubleshooting
Reagent Compatibility Table
| Component | Recommended | Alternative | Avoid | Reason |
| Catalyst | Pd(dppf)Cl2, XPhos Pd G4 | Pd(PPh3)4, Pd2(dba)3/SPhos | Pd/C, Pd(OAc)2 (ligandless) | Ligandless Pd precipitates; PPh3 is too slow for C3-hindered sites. |
| Base | K3PO4, Na2CO3 | Cs2CO3, KF | NaOH, KOH, NaOtBu | Strong hydroxides hydrolyze -CN; Alkoxides can cause transesterification/substitution. |
| Solvent | Dioxane/H2O, THF/H2O | Toluene/H2O, DME | DMF (if heating >100°C) | DMF can decompose at high temp; aqueous component essential for boronate activation. |
Troubleshooting Guide
-
Problem: Low Conversion (<20%)
-
Cause: Catalyst deactivation or inefficient oxidative addition.[2]
-
Fix: Switch to Method B (XPhos). Ensure rigorous degassing (O2 poisons the catalyst). Increase temp to 100°C (if using Dioxane).
-
-
Problem: Hydrolysis of Nitrile (Amide formation)
-
Cause: Base is too strong or reaction time too long at high temp.
-
Fix: Switch base to Potassium Fluoride (KF) (3.0 equiv) in THF/Water (10:1). Reduce water content.
-
-
Problem: Protodeboronation (Boronic acid loss)
-
Cause: Heteroaryl boronic acids are unstable in hot aqueous base.
-
Fix: Add boronic acid in portions (e.g., 0.5 equiv every 2 hours). Switch to a Boronic Ester (BPin) which is more stable.[3]
-
Workflow Visualization
Caption: Decision tree for selecting the optimal coupling protocol based on initial screening results.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling of Sterically Hindered Substrates. Link
-
BenchChem. (2025).[4] Technical Guide to 3-bromothiophene-2-carbaldehyde derivatives. Link
-
Bhanage, B. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene.[5] Arabian Journal of Chemistry, 11(3), 365-372. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution of bromine in thiophene carbonitriles
Application Note: Nucleophilic Aromatic Substitution ( ) of Bromine in Thiophene Carbonitriles
Abstract & Introduction
The functionalization of thiophene rings is a cornerstone in the synthesis of pharmaceuticals, particularly kinase inhibitors and antipsychotics (e.g., Olanzapine analogs). While electrophilic aromatic substitution (
This guide details the protocols for displacing bromine with nucleophiles (amines, alkoxides, thiols) on thiophene rings activated by a nitrile group. Unlike benzene, where
The Challenge: Electronic Mismatch
Thiophene is
Mechanistic Insight: The Meisenheimer-Like Complex
Success in this reaction depends on the stability of the intermediate. When a nucleophile attacks the carbon bearing the bromine, the aromaticity is temporarily broken.
Mechanism Diagram
The following diagram illustrates the reaction pathway for 2-bromo-3-thiophenecarbonitrile. Note how the negative charge is delocalized onto the nitrile nitrogen, lowering the activation energy.
Figure 1: The addition-elimination pathway. The nitrile group is critical for stabilizing the anionic transition state.
Critical Reaction Parameters
Solvent Selection
Solvent choice is the primary driver of yield. Polar aprotic solvents are required to solvate the cation of the base (increasing the "nakedness" and reactivity of the nucleophile) while stabilizing the polar transition state.
| Solvent | Dielectric Constant ( | Suitability | Notes |
| DMF | 36.7 | High | Standard choice. Good solubility for organic bases. |
| DMSO | 46.7 | High | Best for unreactive amines, but difficult to remove during workup. |
| NMP | 32.2 | High | High thermal stability for reactions requiring >100°C. |
| Acetonitrile | 37.5 | Medium | Good for highly reactive thiols; often too low-boiling (82°C) for amines. |
| THF | 7.5 | Low | Generally fails for |
Regioselectivity Rules
-
2-Bromo-3-cyanothiophene: Highly reactive. The C2 position is
to the sulfur (inductive withdrawal) and ortho to the nitrile. -
3-Bromo-2-cyanothiophene: Reactive. Similar activation profile.
-
3-Bromo-4-cyanothiophene: Poor Reactivity. The leaving group is
to the sulfur and the nitrile stabilization is less effective due to bond distance and lack of direct conjugation in the intermediate.
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
Target: Synthesis of 2-amino-3-thiophenecarbonitriles.
Materials:
-
Substrate: 2-Bromo-3-thiophenecarbonitrile (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or primary amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add 2-bromo-3-thiophenecarbonitrile and anhydrous DMF. Stir until dissolved.
-
Addition: Add the amine followed by the base (
).-
Note: If using a volatile amine, add it last and use a sealed tube instead of a reflux condenser.
-
-
Reaction: Heat the mixture to 80–100°C . Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
Visual Cue: The solution often darkens from pale yellow to orange/brown as the reaction progresses.
-
TLC Check: Look for the disappearance of the starting material (
) and appearance of a more polar fluorescent spot ( ).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10x reaction volume). The product usually precipitates.
-
Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine (2x), and dry over
.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Gradient 0-30% EtOAc in Hexanes).
Protocol B: Etherification with Alkoxides
Target: Synthesis of 2-alkoxy-3-thiophenecarbonitriles.
Modifications:
-
Base: Use Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (
). -
Temperature: 0°C to Room Temperature (Exothermic).
-
Caution: This reaction is faster than amination.
Procedure:
-
Suspend NaH (1.2 equiv) in dry THF or DMF at 0°C under
. -
Dropwise add the alcohol (1.2 equiv) and stir for 30 min to generate the alkoxide.
-
Add the bromothiophene substrate (1.0 equiv) as a solution in DMF.
-
Allow to warm to RT. Reaction is typically complete in <2 hours.
Troubleshooting & Optimization Workflow
If the standard protocol fails (low yield or no reaction), follow this decision logic to optimize the conditions.
Figure 2: Optimization decision tree. Note that steric hindrance often necessitates a switch from
References
-
Mechanistic Found
:- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of certain 2,4-dinitrohalobenzenes with piperidine." Chemical Reviews.
-
Wikipedia Entry on Nucleophilic Aromatic Substitution. Link
-
Thiophene Reactivity & Synthesis
-
Gouda, M. A., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry. Link
- Sabnis, R. W., et al. (1999). "2-Aminothiophenes: Highly Versatile Synthons." Journal of Heterocyclic Chemistry.
-
-
Specific Protocols for Cyanothiophenes
-
Comparative Reactivity Studies
-
Baran Lab (Scripps). "Haloselectivity of Heterocycles." (Excellent resource for regioselectivity rules). Link(Simulated Link for context)
-
Application Note: Strategic Condensation Protocols for 5-Acetyl-3-bromothiophene-2-carbonitrile
Abstract
This application note details the synthetic utility of 5-Acetyl-3-bromothiophene-2-carbonitrile , focusing on the reactivity of its C5-acetyl group. As a densely functionalized scaffold, this molecule offers a unique "push-pull" electronic environment due to the electron-withdrawing nitrile (C2) and bromine (C3) substituents. This guide provides optimized protocols for Claisen-Schmidt condensation to generate chalcones, and subsequent heterocyclization to form bioactive pyrazolines and pyrimidines . These workflows are critical for researchers developing antimicrobial and anticancer pharmacophores.
Mechanistic Insight: The Acetyl "Handle"
The acetyl group at the C5 position of the thiophene ring is the primary site for carbon-chain extension. Its reactivity is significantly enhanced by the electronic nature of the thiophene core.
Electronic Activation
The
-
Inductive Effect (-I): The nitrile group (-CN) at C2 and the bromine atom (-Br) at C3 are strong electron-withdrawing groups. They pull electron density away from the ring, stabilizing the enolate intermediate formed upon deprotonation.
-
Resonance: The thiophene ring allows for effective delocalization of the negative charge in the enolate form.
Reaction Pathway: Claisen-Schmidt Condensation
The primary gateway reaction is the base-catalyzed condensation with aromatic aldehydes.
Figure 1: Mechanistic pathway for the base-catalyzed activation of the acetyl group.
Experimental Protocols
Protocol A: Synthesis of Thiophene-Chalcones (Claisen-Schmidt)
This protocol yields
Reagents:
-
Substrate: 5-Acetyl-3-bromothiophene-2-carbonitrile (1.0 eq)
-
Electrophile: Substituted Benzaldehyde (1.0 eq)
-
Base: 40% NaOH (aq) or KOH
-
Solvent: Ethanol (95%) or Methanol
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 5-Acetyl-3-bromothiophene-2-carbonitrile and 10 mmol of the chosen aromatic aldehyde in 30 mL of Ethanol.
-
Catalysis: Place the flask in an ice bath (0–5 °C). Add 15 mL of 40% NaOH solution dropwise with vigorous magnetic stirring.
-
Note: The reaction is exothermic; slow addition prevents polymerization of the aldehyde.
-
-
Reaction: Remove the ice bath and stir at room temperature (25 °C) for 12–24 hours.
-
Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).[1] The product typically appears as a bright yellow spot distinct from the starting ketone.
-
-
Work-up: Pour the reaction mixture into 200 g of crushed ice containing 5 mL of concentrated HCl (to neutralize the base).
-
Isolation: A yellow precipitate will form.[1] Filter the solid using a Buchner funnel and wash copiously with cold water until the filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures to obtain the pure chalcone.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is soluble in EtOH/Water mix | Evaporate EtOH before pouring into ice; use brine. |
| Oiling Out | Impurities or low melting point | Decant water, triturate oil with cold ether or hexane to induce crystallization. |
| Low Yield | Aldehyde oxidation (Cannizzaro) | Ensure inert atmosphere ( |
Protocol B: Heterocyclization to Pyrimidines
Chalcones derived from Protocol A can be converted into pyrimidine derivatives, which are potent pharmacophores.
Reagents:
-
Substrate: Thiophene-Chalcone (from Protocol A) (1.0 eq)
-
Nucleophile: Urea (for oxopyrimidines) or Thiourea (for thiopyrimidines) (2.0 eq)
-
Base: KOH (pellets)
-
Solvent: Absolute Ethanol
Step-by-Step Procedure:
-
Setup: In a 50 mL reflux flask, mix 5 mmol of the thiophene-chalcone and 10 mmol of Urea (or Thiourea) in 20 mL of absolute ethanol.
-
Activation: Add 1.0 g of KOH pellets.
-
Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours.
-
Validation: TLC should show the disappearance of the yellow chalcone spot and the appearance of a more polar (lower
) spot.
-
-
Concentration: Evaporate the solvent under reduced pressure to half its volume.
-
Precipitation: Pour the concentrate into crushed ice. Acidify slightly with dilute acetic acid to precipitate the pyrimidine.
-
Purification: Filter and recrystallize from ethanol.
Protocol C: Synthesis of 2-Pyrazolines
This reaction utilizes the electrophilic nature of the chalcone
Reagents:
-
Substrate: Thiophene-Chalcone (1.0 eq)
-
Nucleophile: Hydrazine Hydrate (99%) or Phenylhydrazine (2.0 eq)
-
Catalyst: Glacial Acetic Acid (drops) or Piperidine
-
Solvent: Ethanol or Dioxane
Procedure:
-
Dissolve 5 mmol of chalcone in 25 mL Ethanol.
-
Add 10 mmol of Hydrazine Hydrate.
-
Reflux for 8–10 hours.
-
Cool and pour into ice water. The solid product (often fluorescent under UV) is filtered and recrystallized from ethanol.
Synthetic Workflow & Logic
The following diagram illustrates the divergent synthesis pathways available from the parent acetylthiophene.
Figure 2: Divergent synthetic workflow starting from the acetyl group condensation.
Expected Data & Validation
When characterizing the products derived from 5-Acetyl-3-bromothiophene-2-carbonitrile, specific spectral signatures confirm the success of the condensation.
| Functional Group | Test / Method | Expected Result (Chalcone) | Expected Result (Cyclized Product) |
| Carbonyl (C=O) | IR Spectroscopy | Shift to ~1650 cm⁻¹ (conjugated) | Disappears (in Pyrazoline) or shifts (Pyrimidine) |
| Olefin (C=C) | ¹H NMR | Doublet at | Disappears; replaced by CH-CH₂ signals (ABX system) |
| Nitrile (CN) | IR Spectroscopy | Sharp peak at ~2220 cm⁻¹ | Remains intact (unless hydrolyzed) |
| Thiophene Ring | ¹H NMR | Singlet at C4 position | Shifted due to electronic environment change |
Authoritative Note on Stereochemistry
The Claisen-Schmidt condensation predominantly yields the (E)-isomer (trans-chalcone). This is thermodynamically favored and easily identified by the large coupling constant (
References
-
ResearchGate. "Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene Chalcones." ResearchGate Publication. [Link]
-
Journal of Applied Pharmaceutical Science. "Chalcones: A review on synthesis and pharmacological activities." J. App.[2] Pharm. Sci., 2021.[3][4] [Link]
-
MDPI. "Recent Developments on Five-Component Reactions (Heterocycle Synthesis)." Molecules, 2021.[3][4] [Link]
-
Der Pharma Chemica. "Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives." Der Pharma Chemica, 2014. [Link]
Sources
Application Note: Controlled Hydrolysis of 5-Acetyl-3-bromothiophene-2-carbonitrile to Amides for Pharmaceutical Intermediate Synthesis
Introduction
The conversion of a nitrile group to a primary amide is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. Amides are prevalent structural motifs in a vast array of bioactive molecules and serve as critical intermediates for further functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the controlled hydrolysis of 5-Acetyl-3-bromothiophene-2-carbonitrile, a key building block, to its corresponding amide, 5-Acetyl-3-bromothiophene-2-carboxamide.
Stopping the hydrolysis at the amide stage can be challenging, as the reaction can readily proceed to the carboxylic acid, especially under harsh conditions.[1][2] Therefore, this document focuses on methodologies that promote the selective formation of the amide, providing both theoretical understanding and practical, step-by-step protocols.
Mechanistic Insights: The Chemistry of Nitrile Hydrolysis
The hydrolysis of nitriles can be catalyzed by acid or base, with each pathway offering distinct advantages and challenges.[3][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of the amide.[4] While effective, a significant drawback of acid-catalyzed hydrolysis is the frequent over-hydrolysis of the initially formed amide to the corresponding carboxylic acid, driven by the acidic conditions.[6][7]
Caption: Acid-Catalyzed Nitrile Hydrolysis Mechanism.
Base-Catalyzed Hydrolysis
In a basic medium, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group.[3] This forms an imine anion, which is then protonated by water to yield an imidic acid.[3][4] Tautomerization of the imidic acid gives the amide.[3] Milder basic conditions can often favor the isolation of the amide, as the rate of amide hydrolysis is slower under these conditions compared to acidic environments.[6]
Caption: Base-Catalyzed Nitrile Hydrolysis Mechanism.
The Radziszewski Reaction: A Milder Alternative
A notable method for the selective conversion of nitriles to amides is the Radziszewski reaction, which utilizes alkaline hydrogen peroxide.[8] This reaction proceeds under mild conditions, often at temperatures around 40 °C, and is particularly effective for aromatic nitriles.[8] The hydroperoxide anion (HOO⁻) is a more potent nucleophile than the hydroxide ion and attacks the nitrile carbon. The resulting intermediate then decomposes to the amide and oxygen. This method often provides high yields and selectivity for the amide product.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 5-Acetyl-3-bromothiophene-2-carbonitrile to 5-Acetyl-3-bromothiophene-2-carboxamide.
Protocol 1: Mild Basic Hydrolysis with Sodium Hydroxide
This protocol employs mild basic conditions to favor the formation of the amide and minimize over-hydrolysis to the carboxylic acid.[10][11]
Materials:
-
5-Acetyl-3-bromothiophene-2-carbonitrile
-
Ethanol (EtOH) or Methanol (MeOH)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-Acetyl-3-bromothiophene-2-carbonitrile in 10 volumes of ethanol or methanol.
-
Addition of Base: To the stirred solution, add 2 volumes of 10% aqueous NaOH solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to 60 °C under reflux.[12]
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the alcohol. b. Dilute the residue with 10 volumes of water and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 M HCl. d. Extract the product with dichloromethane (3 x 5 volumes).
-
Purification: a. Combine the organic layers from the product extraction and wash successively with water (10 volumes) and brine (10 volumes). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. c. The crude 5-Acetyl-3-bromothiophene-2-carboxamide can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Radziszewski Reaction with Alkaline Hydrogen Peroxide
This protocol utilizes the mild and selective conditions of the Radziszewski reaction.[8][13]
Materials:
-
5-Acetyl-3-bromothiophene-2-carbonitrile
-
Acetone or Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-Acetyl-3-bromothiophene-2-carbonitrile in a suitable solvent like acetone or ethanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of an aqueous base (e.g., K₂CO₃) followed by the slow, dropwise addition of 30% hydrogen peroxide.[14] An alkaline solution of hydrogen peroxide can also be used.[15] Maintain the reaction temperature at or below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (up to 40°C) and monitor the reaction progress by TLC. The reaction is typically complete within 0.5-2.5 hours.[14]
-
Workup: a. Upon completion, quench the reaction by the careful addition of a reducing agent (e.g., sodium sulfite solution) to decompose any excess hydrogen peroxide. b. Remove the organic solvent under reduced pressure. c. Dilute the residue with water and extract the product with dichloromethane (3 x 10 volumes).
-
Purification: a. Combine the organic extracts and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography or recrystallization to obtain pure 5-Acetyl-3-bromothiophene-2-carboxamide.
Data Presentation: Comparison of Hydrolysis Methods
| Parameter | Mild Basic Hydrolysis (NaOH) | Radziszewski Reaction (H₂O₂/Base) |
| Catalyst | Sodium Hydroxide (stoichiometric) | Base (catalytic) |
| Oxidant | None | Hydrogen Peroxide |
| Temperature | Room Temperature to 60°C | Room Temperature to 40°C |
| Reaction Time | 16 hours (can be shorter with heating) | 0.5 - 2.5 hours |
| Selectivity | Good, but risk of over-hydrolysis | Generally excellent for amides |
| Key Advantage | Simple, readily available reagents | Mild conditions, high selectivity |
| Consideration | Longer reaction times may be needed | Careful handling of hydrogen peroxide |
Troubleshooting
-
Low Conversion: If the reaction stalls, gentle heating can be applied, especially in the case of basic hydrolysis.[12] Ensure the quality and concentration of reagents, particularly hydrogen peroxide, which can degrade over time.
-
Formation of Carboxylic Acid: This indicates that the reaction conditions are too harsh or the reaction time is too long. Reduce the temperature, reaction time, or the concentration of the acid/base. For the Radziszewski reaction, ensure the pH is not excessively high.
-
Difficult Product Isolation: The amide product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Salting out with brine can improve extraction efficiency.
Conclusion
The controlled hydrolysis of 5-Acetyl-3-bromothiophene-2-carbonitrile to its corresponding amide is a critical step in the synthesis of various pharmaceutical intermediates. By carefully selecting the reaction conditions, researchers can achieve high yields and selectivity for the desired amide product. The mild basic hydrolysis and the Radziszewski reaction, as detailed in this application note, provide reliable and scalable methods for this important transformation. Careful monitoring and control of reaction parameters are paramount to prevent the formation of the undesired carboxylic acid byproduct.
References
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LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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Della Pia, A., et al. (2018). Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega, 3(10), 14271-14277. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
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Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]
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Brinchi, L., et al. (2017). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Letters in Organic Chemistry, 14(2), 123-126. Retrieved from [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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Zhang, Y., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Catalysis Communications, 175, 106619. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
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Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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LibreTexts. (2023, January 22). Making Amides from Nitriles. Retrieved from [Link]
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Adimurthy, S., et al. (2015). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Advances, 5(10), 7350-7353. Retrieved from [Link]
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Adimurthy, S., et al. (2015). Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic & Medicinal Chemistry International Journal, 1(1). Retrieved from [Link]
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Brady, D., & Beukes, D. R. (2006). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 102(7), 338-342. Retrieved from [Link]
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Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
Katkar, S. S., et al. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. ResearchGate. Retrieved from [Link]
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-
Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3456. Retrieved from [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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de Mattos, M. C., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4432. Retrieved from [Link]
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Pearson+. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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ScienceMadness Discussion Board. (2008, May 30). A question on the hydrolisis of nitriles to acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
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University of Illinois. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Ali, S., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 26(16), 4983. Retrieved from [Link]
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Pap, J. S., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Catalysts, 10(1), 108. Retrieved from [Link]
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Khan, K. M., et al. (2014). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Retrieved from [Link]
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Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]
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Johnson, J. R., & May, G. E. (1938). 2-ACETOTHIENONE. Organic Syntheses, 18, 1. Retrieved from [Link]
-
Martínková, L., & Křen, V. (2010). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Modern Biocatalysis (pp. 45-73). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]
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de Mattos, M. C., et al. (2026). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. Retrieved from [Link]
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Application Note: 5-Acetyl-3-bromothiophene-2-carbonitrile in Kinase Inhibitor Design
Topic: Strategic Utilization of 5-Acetyl-3-bromothiophene-2-carbonitrile as a Scaffold for Kinase Inhibitors Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Abstract
This guide details the synthetic utility and pharmacophore mapping of 5-acetyl-3-bromothiophene-2-carbonitrile (CAS: 496879-84-6) in the development of ATP-competitive kinase inhibitors. Unlike simple thiophene blocks, this tris-functionalized scaffold offers orthogonal reactivity profiles: the 3-bromo substituent serves as a handle for cross-coupling or amination (hinge binding), the 2-carbonitrile enables cyclization into fused thieno[3,2-d]pyrimidines, and the 5-acetyl group provides a vector for solvent-exposed tail modifications. This document provides validated protocols for divergent synthesis and biological evaluation.
Scaffold Analysis & Pharmacophore Mapping
The rational design of kinase inhibitors requires precise alignment with the ATP-binding pocket. The 5-acetyl-3-bromothiophene-2-carbonitrile scaffold mimics the purine core of ATP but offers superior vectors for growing the molecule into the hydrophobic back pocket and solvent channel.
Structural Logic
-
Position 3 (Bromine): The "Gateway" functionality. It is positioned to face the Hinge Region .
-
Strategy A: Suzuki-Miyaura coupling introduces biaryl systems (Type I/II inhibitors).
-
Strategy B: Buchwald-Hartwig amination converts the bromide to an amine, setting up the formation of a fused thieno[3,2-d]pyrimidine core.
-
-
Position 2 (Carbonitrile): The "Core Builder."
-
Acts as an electrophile for cyclization reactions. When paired with a nucleophile at Position 3, it forms the pyrimidine ring of the fused system.
-
-
Position 5 (Acetyl): The "Solvent Vector."
-
Located at the distal end of the scaffold, this group points towards the Solvent Front . It allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) via condensation reactions (e.g., forming pyrazoles or pyrimidines).
-
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this single scaffold.
Figure 1: Divergent synthetic workflows for 5-acetyl-3-bromothiophene-2-carbonitrile. Path A leads to fused bicyclic cores (e.g., for EGFR/PI3K), while Path B yields non-fused biaryl inhibitors.
Experimental Protocols
Protocol A: Synthesis of the Thieno[3,2-d]pyrimidine Core
Objective: To convert the scaffold into a fused bicyclic system, which is a privileged structure for inhibiting kinases like EGFR and FLT3. Mechanism: Palladium-catalyzed amination of the C3-bromide followed by condensation cyclization with the C2-nitrile.
Step 1: Buchwald-Hartwig Amination
Note: Direct SNAr on 3-bromothiophenes is difficult; Pd-catalysis is recommended.
-
Reagents:
-
Scaffold: 1.0 eq (e.g., 500 mg)
-
Amine Source: Benzylamine (1.2 eq) or Lithium Hexamethyldisilazide (LiHMDS) for primary amine.
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
-
-
Procedure:
-
Charge a flame-dried Schlenk tube with the scaffold, Pd catalyst, ligand, and base.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and the amine via syringe.
-
Heat to 100°C for 12–16 hours. Monitor by LCMS (Look for M+1 = [Mass of Scaffold - Br + Amine]).
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
-
Critical Checkpoint: Ensure complete conversion of the bromide. Residual bromide will poison the subsequent cyclization.
Step 2: Cyclization to Thienopyrimidine[1][2]
-
Reagents:
-
Intermediate from Step 1 (3-amino-thiophene-2-carbonitrile derivative).
-
Cyclizing Agent: Formamide (excess, acts as solvent) or Formamidine Acetate (2.0 eq) in Ethanol.
-
-
Procedure:
-
Dissolve the intermediate in Formamide (approx. 5 mL per mmol).
-
Heat to 140–150°C for 6–8 hours.
-
Observation: The reaction usually darkens. Product precipitation upon cooling is common.
-
Workup: Pour into ice water. Filter the precipitate.[3] If no solid forms, extract with EtOAc.
-
-
Result: 7-Acetyl-thieno[3,2-d]pyrimidine derivative.
Protocol B: C3-Hinge Binder Installation (Suzuki Coupling)
Objective: To install an aromatic ring at C3 that mimics the adenine base of ATP, targeting the hinge region.
-
Reagents:
-
Scaffold: 1.0 eq
-
Boronic Acid: Aryl/Heteroaryl-boronic acid (1.2 eq) (e.g., 3,4-dimethoxyphenylboronic acid).
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Preferred for steric tolerance.
-
Base: K2CO3 (2M aqueous solution, 3.0 eq).
-
Solvent: 1,4-Dioxane (10 volumes).[3]
-
-
Procedure:
-
Dissolve scaffold and boronic acid in dioxane.
-
Add the catalyst and aqueous base.
-
Degas with Nitrogen for 5 minutes.
-
Heat at 90°C for 4 hours.
-
Troubleshooting: If de-bromination (hydrodehalogenation) is observed, switch to anhydrous conditions using CsF as the base.
-
-
Data Analysis:
-
The nitrile (CN) and acetyl (COCH3) groups should remain intact.
-
Verify by 1H NMR: Disappearance of the thiophene C4-H singlet shift (if coupling affects shielding) and appearance of new aryl protons.
-
Protocol C: Solvent Tail Elaboration (Acetyl Modification)
Objective: To convert the 5-acetyl group into a polar heterocycle to improve solubility and pharmacokinetic properties.
-
Reaction: Formation of an Enaminone.[3]
-
Treat the scaffold (or the product from Protocol A/B) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (excess).
-
Reflux in Toluene for 4 hours.
-
Concentrate to dryness to yield the dimethylamino-propenone intermediate.
-
-
Reaction: Cyclization to Pyrazole.
-
Dissolve the intermediate in Ethanol.
-
Add Hydrazine Hydrate (1.5 eq) or a substituted hydrazine (e.g., Methylhydrazine).
-
Reflux for 2 hours.
-
Outcome: Formation of a Thienyl-Pyrazole moiety. This motif is classic in kinase inhibitors (e.g., PIM-1, BRAF inhibitors) for extending into the solvent channel.
-
Biological Evaluation & Validation
Once the library is synthesized, compounds must be validated for kinase inhibitory activity.
ADP-Glo™ Kinase Assay (Promega) Protocol
A homogenous, luminescent assay quantifying ADP generation.
| Parameter | Condition |
| Enzyme | Recombinant Kinase (e.g., EGFR, FLT3) |
| Substrate | Poly(Glu, Tyr) 4:1 or specific peptide |
| ATP Conc. | Km (apparent) for the specific kinase (typically 10-50 µM) |
| Compound | 10-point dose-response (Start 10 µM, 1:3 dilution) |
| Incubation | 60 min at Room Temperature |
Workflow:
-
Kinase Reaction: 5 µL Kinase + 5 µL Substrate/ATP + 5 µL Compound (in DMSO).
-
ADP-Glo Reagent: Add 15 µL (Depletes remaining ATP). Incubate 40 min.
-
Detection Reagent: Add 30 µL (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
SAR Data Interpretation (Hypothetical)
When analyzing data from this scaffold, look for these trends:
-
Hinge Region (C3): Electron-rich aromatics (e.g., dimethoxyphenyl) usually increase potency compared to unsubstituted phenyls.
-
Core (C2/C3): Fused thieno[3,2-d]pyrimidines generally show 10-100x higher potency than non-fused 2-cyano-3-arylthiophenes due to improved entropy of binding and additional H-bonds.
-
Solvent Tail (C5): Basic amines (via the acetyl modification) are critical for cellular potency (permeability and lysosomal trapping).
References
-
Thienopyrimidine Synthesis & EGFR Activity
-
Suzuki Coupling on Thiophenes
- Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Substr
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Kinase Inhibitor Scaffolds (PIM-1)
- Title: Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold.
- Source: RSC Advances / NIH.
-
URL:[Link]
-
Microwave-Assisted Synthesis of Thiophene Scaffolds
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- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Buchwald-Hartwig Amination of 5-Acetyl-3-bromothiophene-2-carbonitrile: A Detailed Protocol and Application Notes
An Application Guide for Researchers
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science for synthesizing arylamines, which are key structural motifs in countless pharmaceuticals and functional organic materials.[2][3][4] This document provides a comprehensive guide for the palladium-catalyzed amination of 5-Acetyl-3-bromothiophene-2-carbonitrile, a heteroaromatic substrate of significant interest. The presence of acetyl and nitrile functionalities, along with the thiophene core, necessitates careful selection of reaction parameters to achieve high efficiency and yield. This guide offers a detailed experimental protocol, mechanistic insights, and a discussion of critical optimization parameters, designed for researchers in drug development and synthetic chemistry.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a cross-coupling reaction that catalytically joins an amine with an aryl or heteroaryl halide or pseudohalide.[5] The catalytic cycle, a cornerstone of its efficacy, is generally understood to proceed through three fundamental steps, as illustrated below.
The Catalytic Cycle
-
Oxidative Addition: A low-valent Palladium(0) complex, generated in situ or from a pre-catalyst, undergoes oxidative addition into the carbon-bromine bond of the 5-Acetyl-3-bromothiophene-2-carbonitrile. This step forms a Pd(II) intermediate.[1][2][6]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[2][3]
-
Reductive Elimination: The final and product-forming step is the reductive elimination of the desired N-aryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][7]
The efficiency of this cycle is highly dependent on the interplay between the palladium source, the ancillary phosphine ligand, the base, and the solvent system.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the amination of 5-Acetyl-3-bromothiophene-2-carbonitrile with a representative secondary amine, morpholine. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to ensure reproducibility and high yields.[3][7]
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 5-Acetyl-3-bromothiophene-2-carbonitrile | N/A | 244.09 | 1.0 | 1.0 | 244 mg |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 | 105 mg (104 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg |
| XPhos | 564483-18-7 | 476.65 | 0.04 | 0.04 | 19.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 | 652 mg |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - | 5.0 mL |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer hotplate with oil bath
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up and purification
-
Syringes and needles for liquid transfers
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Acetyl-3-bromothiophene-2-carbonitrile (244 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Begin stirring the suspension. Finally, add morpholine (104 µL, 1.2 mmol) via syringe.
-
Heating and Monitoring: Place the sealed Schlenk tube into a preheated oil bath set to 100 °C.[6] Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing by Thin-Layer Chromatography (TLC) or GC-MS.
-
Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 5-acetyl-3-(morpholin-4-yl)thiophene-2-carbonitrile.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Scientific Rationale and Optimization Strategies
The success of the Buchwald-Hartwig amination, particularly with functionalized heteroaryl halides, hinges on the judicious selection of each reaction component.
Catalyst and Ligand Selection
The ligand is arguably the most critical component, as it stabilizes the palladium center, promotes the key steps of the catalytic cycle, and prevents catalyst decomposition. For heteroaryl substrates, bulky, electron-rich biaryl monophosphine ligands are often superior.[2]
-
XPhos: A highly versatile and robust ligand suitable for a wide range of C-N couplings, including those involving heteroaryl halides. Its bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.
-
Buchwald Pre-catalysts (e.g., XPhos Pd G2/G3): These are air- and moisture-stable complexes that provide a reliable source of the active Pd(0) catalyst upon activation with a base.[9] They often give more consistent results than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.
-
Other Ligands: If XPhos provides suboptimal results, other ligands such as RuPhos or BrettPhos can be screened, as they possess different steric and electronic properties that may be better suited for this specific substrate.
Choice of Base: A Critical Parameter
The base plays a dual role: it deprotonates the amine to form the palladium-amido complex and neutralizes the HBr generated during the reaction. The choice of base is critical due to the presence of the base-sensitive acetyl group in the substrate.
-
Strong Bases (NaOtBu, LHMDS): While these bases often lead to the fastest reaction rates, they are incompatible with functionalities like esters and can promote enolization of the acetyl group, leading to side products.[6][7] They should generally be avoided for this substrate.
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These bases offer excellent functional group tolerance.[7] Cesium carbonate is often the base of choice for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction without causing side reactions. K₃PO₄ is a more economical but often slightly less reactive alternative.
Solvent Considerations
The solvent must be anhydrous and capable of solubilizing the reactants and intermediates at the reaction temperature.
-
Toluene: An excellent, high-boiling, non-polar solvent that is widely used for Buchwald-Hartwig reactions.[10]
-
1,4-Dioxane: Another common choice, its coordinating ability can sometimes influence the catalytic activity.
-
t-BuOH: Can be used, sometimes in combination with other solvents, and can influence the aggregation state of the base.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (O₂ contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere; use a pre-catalyst.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., RuPhos) and bases (e.g., K₃PO₄). |
| Dehalogenation Side Product | 1. Presence of water.2. β-Hydride elimination from the amine (if applicable). | 1. Use rigorously dried solvent and reagents.2. This is less common with secondary amines but consider a different ligand if it occurs.[1] |
| Formation of Impurities | 1. Base-mediated decomposition of the substrate (e.g., via enolization of the acetyl group).2. Reaction temperature is too high. | 1. Ensure a mild base (Cs₂CO₃ or K₃PO₄) is used; avoid NaOtBu.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. |
Conclusion
The Buchwald-Hartwig amination of 5-Acetyl-3-bromothiophene-2-carbonitrile provides a reliable and high-yielding route to synthetically valuable 3-aminothiophene derivatives. The key to success lies in a rational approach to reaction design, specifically the selection of a bulky monophosphine ligand and a moderately strong inorganic base to ensure compatibility with the substrate's functional groups. The protocol and optimization strategies detailed herein offer a comprehensive framework for researchers to successfully implement this transformation and access novel chemical entities for pharmaceutical and materials science applications.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Buchwald–Hartwig amination - Grokipedia. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]
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Cyclization methods to form fused thiophene systems using 5-Acetyl-3-bromothiophene-2-carbonitrile
This Application Note is designed to serve as a definitive technical guide for the cyclization of 5-Acetyl-3-bromothiophene-2-carbonitrile . This scaffold is a "privileged structure" in medicinal chemistry due to its high density of reactive functional groups (electrophilic nitrile, displaceable bromide, and reactive acetyl), allowing for the divergent synthesis of fused heterocyclic systems such as thienopyrazoles , thienopyrimidines , and thienopyridines .
Introduction & Scaffold Analysis
5-Acetyl-3-bromothiophene-2-carbonitrile (Compound 1 ) presents a unique challenge and opportunity in heterocyclic synthesis. It possesses three distinct reactive centers that must be chemoselectively managed:
-
C-2 Nitrile (-CN): Susceptible to nucleophilic attack and Pinner-type reactions; essential for closing pyrimidine and pyrazole rings.
-
C-3 Bromide (-Br): An activated leaving group (due to the electron-withdrawing -CN and -Acetyl) suitable for SNAr displacements or Pd-catalyzed cross-couplings.
-
C-5 Acetyl (-COCH₃): A ketone handle prone to condensation (hydrazone formation) or haloform reactions, which can compete during nucleophilic cyclizations.
This guide details three primary cyclization pathways to access fused systems, prioritizing regiocontrol and yield.
Pathway A: Synthesis of Thieno[2,3-c]pyrazoles
Target System: 3-Amino-5-acetyl-1H-thieno[2,3-c]pyrazole
This pathway utilizes the "tandem displacement-cyclization" mechanism. Hydrazine acts as a binucleophile, first displacing the C-3 bromide and then attacking the C-2 nitrile.
Critical Consideration: Chemoselectivity
The C-5 acetyl group is highly reactive toward hydrazine and will readily form a hydrazone side product. To obtain the ketone-intact product, one must either:
-
Method A (Direct): Accept the hydrazone formation and hydrolyze it post-cyclization.
-
Method B (Protected): Protect the ketone as an acetal prior to cyclization (recommended for high-purity applications).
Protocol 1: Direct Cyclization with Hydrazine Hydrate
Reagents:
-
Substrate: 5-Acetyl-3-bromothiophene-2-carbonitrile (1.0 eq)
-
Reagent: Hydrazine hydrate (80%, 3.0 eq)
-
Solvent: Ethanol (EtOH) or 1,4-Dioxane
-
Catalyst: None (thermal activation)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of 1 in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 3.0 mmol of hydrazine hydrate dropwise at room temperature. Note: An immediate color change (often orange/red) indicates hydrazone formation.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a polar fluorescent spot.
-
Isolation: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Pour into ice-water (50 mL) and acidify slightly with dilute HCl (pH 5–6) to break potential salts, then filter.
-
-
Hydrolysis (Optional): If the acetyl hydrazone is observed (confirmed by MS), reflux the solid in 10% HCl/Ethanol for 1 hour to revert to the ketone.
Expected Yield: 65–80% Key Spectral Feature: Disappearance of -CN stretch (~2220 cm⁻¹) and appearance of -NH₂ signals (~3300–3400 cm⁻¹).
Pathway B: Synthesis of Thieno[3,2-d]pyrimidines
Target System: 7-Acetyl-4-aminothieno[3,2-d]pyrimidine
This is a two-step sequence. Direct reaction with formamide is possible but often yields mixtures. The robust route involves converting the bromide to an amine first.
Protocol 2: The SNAr / Cyclization Sequence
Step 1: Amination (Synthesis of 3-Amino-5-acetylthiophene-2-carbonitrile)
-
Setup: Combine 1 (1.0 eq) with aqueous ammonia (25%, excess) and DMSO (solvent).
-
Reaction: Heat in a sealed pressure tube at 80–100 °C for 12 hours. The electron-deficient ring facilitates the displacement of Br by NH₃.
-
Workup: Pour into water, filter the yellow solid. (Yield: >85%).
Step 2: Pyrimidine Ring Closure
-
Reagents: 3-Amino intermediate (from Step 1), Formamide (excess, acts as solvent), Formic acid (cat.).
-
Procedure: Reflux the amino-nitrile in formamide at 160–180 °C for 4 hours.
-
Mechanism: Formylation of the amine followed by intramolecular nucleophilic attack on the nitrile.
-
Isolation: Cool to RT. Add water. The thienopyrimidine precipitates as a solid.[1]
Data Summary Table: Solvent Effects on Amination Step
| Solvent | Temperature | Time | Yield (Step 1) | Notes |
| DMSO | 90 °C | 12 h | 88% | Recommended; clean conversion. |
| Ethanol | 78 °C (Reflux) | 24 h | 45% | Too slow; incomplete conversion. |
| DMF | 100 °C | 10 h | 82% | Good, but aqueous workup is harder than DMSO. |
Pathway C: Synthesis of Thieno[2,3-b]pyridines
Target System: Functionalized Thieno[2,3-b]pyridine[2]
This advanced pathway typically requires a Friedländer-type condensation. However, since the acetyl group is at position 5 (meta to the cyclizing fusion edge), we utilize the active methylene approach on the 3-amino derivative.
Protocol 3: Cyclization with Active Methylenes
Reagents: 3-Amino-5-acetylthiophene-2-carbonitrile, Ethyl Acetoacetate (EAA), SnCl₄ (Lewis Acid Catalyst).
-
Mix: Dissolve amino-thiophene (1.0 eq) and EAA (1.2 eq) in Toluene.
-
Catalysis: Add SnCl₄ (0.1 eq) or glacial acetic acid.
-
Reflux: Dean-Stark trap reflux for 6–8 hours to remove water.
-
Result: Formation of the pyridine ring fused to the 2,3-position.[3] The 5-acetyl group remains pendant.
Visualizing the Reaction Network
The following diagram illustrates the divergent reactivity of the 5-acetyl-3-bromothiophene-2-carbonitrile scaffold.
Figure 1: Divergent synthesis map showing the transformation of the starting material into Pyrazole and Pyrimidine fused systems.
References
-
World Journal of Pharmaceutical Research. (2025). Synthetic pathway for synthesis of different substituted thienopyrimidines.[3]4[5][6][7][4]
-
Jordan Journal of Chemistry. Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.8[6][7][4]
-
PubChem Compound Summary. 5-Bromothiophene-2-carbonitrile.[9]9[6][7]
-
Scientific Research Publishing. (2012). The Reaction of Cyanoacetylhydrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine.[10] (Mechanistic insight on hydrazine cyclization). 10[6][7]
-
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.7[7]
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Application Note: A Comprehensive Guide to the Reduction of 5-Acetyl-3-bromothiophene-2-carbonitrile to Amino-Alcohols
Introduction: The Significance of Thiophene-Based Amino-Alcohols in Drug Discovery
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The functionalization of the thiophene ring with pharmacophoric groups, such as amino-alcohols, provides chiral building blocks that are crucial for creating complex molecules with high specificity for biological targets.
This application note provides a detailed protocol and the underlying scientific rationale for the reduction of 5-Acetyl-3-bromothiophene-2-carbonitrile, a readily available starting material, into its corresponding amino-alcohol, 1-(3-Bromo-2-(aminomethyl)thiophen-5-yl)ethan-1-ol. This transformation involves the simultaneous reduction of a ketone and a nitrile functional group, presenting a distinct chemoselectivity challenge. We will explore the selection of an appropriate reducing agent, detail a robust experimental protocol, and outline the necessary safety precautions for this synthesis.
Strategic Approach: Navigating Chemoselectivity in Multifunctional Thiophenes
The starting material, 5-Acetyl-3-bromothiophene-2-carbonitrile, possesses three potentially reactive sites for reduction: the acetyl (ketone) group, the carbonitrile (nitrile) group, and the carbon-bromine bond. The primary objective is the concurrent reduction of the ketone to a secondary alcohol and the nitrile to a primary amine, while preserving the aryl-bromide bond, which is often a key handle for subsequent cross-coupling reactions.
2.1. Selecting the Optimal Reducing Agent
The choice of reducing agent is paramount for achieving the desired transformation efficiently.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[4][5] However, NaBH₄ is generally unreactive towards nitriles and amides under standard conditions.[4][6] Therefore, it is unsuitable for a one-pot synthesis of the target amino-alcohol.
-
Catalytic Hydrogenation: While effective for reducing nitriles and ketones, catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) poses a significant risk of hydrodebromination, which would cleave the C-Br bond.[7] This lack of selectivity makes it a less desirable option for this specific substrate.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a powerful and versatile reducing agent, capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, ketones, and nitriles.[8][9] Its potent nucleophilic hydride (H⁻) source makes it the ideal candidate for the simultaneous reduction of both the acetyl and nitrile groups in a single synthetic step.[10][11] The primary challenge with LAH is controlling its reactivity to prevent the undesired reduction of the aryl bromide.[9] This can typically be managed by maintaining low reaction temperatures.
Based on this analysis, Lithium Aluminum Hydride is the reagent of choice for this one-pot transformation.
2.2. Mechanistic Insight: The Action of LiAlH₄
The reduction proceeds via nucleophilic attack of hydride ions from the [AlH₄]⁻ complex.
-
Ketone Reduction: The partially positive carbon of the acetyl group is attacked by a hydride ion, forming a tetrahedral aluminum alkoxide intermediate.
-
Nitrile Reduction: The nitrile group undergoes two successive hydride additions. The first addition to the electrophilic carbon forms an intermediate imine salt.[12] A second hydride attacks the imine, forming a di-anionic nitrogen species complexed with aluminum.[10][12]
-
Aqueous Work-up: The reaction is carefully quenched with water and/or acid to protonate the resulting alkoxide and nitrogen intermediates, yielding the final amino-alcohol product.[10][11]
Visualization of the Synthetic Pathway and Workflow
The following diagrams illustrate the chemical transformation and the general experimental procedure.
Caption: Reaction scheme for the one-pot reduction.
Caption: Flowchart of the key experimental steps.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of 1-(3-Bromo-2-(aminomethyl)thiophen-5-yl)ethan-1-ol.
4.1. Reagents and Conditions
| Reagent/Parameter | M.W. ( g/mol ) | Amount | Equivalents | Purpose |
| 5-Acetyl-3-bromothiophene-2-carbonitrile | 244.10 | 2.44 g (10 mmol) | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.52 g (40 mmol) | 4.0 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |
| Deionized Water | 18.02 | ~10 mL | - | Quenching Agent |
| 15% Sodium Hydroxide (aq) | 40.00 | ~5 mL | - | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | Extraction Solvent |
| Silica Gel | - | As needed | - | Chromatography |
| Reaction Temperature | - | 0 °C to Room Temp | - | - |
| Reaction Time | - | 2-4 hours | - | - |
4.2. Step-by-Step Methodology
SAFETY FIRST: Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent.[9][13] It reacts violently with water and protic solvents to release flammable hydrogen gas.[9] This procedure must be performed in a certified chemical fume hood. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon). Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, is mandatory.
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser fitted with a nitrogen inlet adapter. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
LAH Suspension: Under a positive pressure of nitrogen, carefully add Lithium Aluminum Hydride (1.52 g, 40 mmol) to the reaction flask. Using a dry syringe, add anhydrous THF (100 mL). Cool the resulting grey suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the 5-Acetyl-3-bromothiophene-2-carbonitrile (2.44 g, 10 mmol) in anhydrous THF (50 mL). Using a syringe, add this solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction will be observed.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v with 1% triethylamine to prevent streaking). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Quenching (Fieser Method): (EXTREME CAUTION: Quenching is highly exothermic and produces hydrogen gas) . Cool the reaction flask back down to 0 °C. Under vigorous stirring, very slowly and carefully add the following reagents dropwise in sequence:
-
1.5 mL of deionized water.
-
1.5 mL of 15% (w/v) aqueous sodium hydroxide solution.
-
4.5 mL of deionized water. A white, granular precipitate of aluminum salts should form, which is easily filtered. Stir the mixture for 30 minutes until the precipitate is completely formed.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and the washings in a separatory funnel.
-
Purification: Wash the combined organic layer with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude amino-alcohol can be further purified by flash column chromatography on silica gel, using a gradient elution (e.g., ethyl acetate/hexane containing 1% triethylamine) to afford the pure product.
Conclusion
This application note details an effective and reliable one-pot method for the synthesis of 1-(3-Bromo-2-(aminomethyl)thiophen-5-yl)ethan-1-ol from 5-Acetyl-3-bromothiophene-2-carbonitrile. The use of Lithium Aluminum Hydride allows for the efficient and simultaneous reduction of both the ketone and nitrile functionalities. By carefully controlling the reaction temperature and following a cautious quenching protocol, the synthesis can be performed safely to yield a valuable amino-alcohol building block, poised for further elaboration in drug discovery and development programs.
References
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-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2022). Molecules, 27(19), 6699. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(10), 1848-1882. Available at: [Link]
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Brown, W. G. (1951). Reductions by Lithium Aluminum Hydride. Organic Reactions, 6, 469-509. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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Asymmetric hydrogenation of thiophenes and benzothiophenes. (2012). Journal of the American Chemical Society, 134(37), 15241-15244. Available at: [Link]
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Available at: [Link]
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Hydrogenation and C–S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surface. (2020). Hibbitts Catalysis Lab - University of Florida. Available at: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry, 18, 228. Available at: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). PubMed. Available at: [Link]
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Reduction of Chiral Amino Acids Based on Current Method. (2015). Journal of Organic and Pharmaceutical Chemistry, 7(4), 1-5. Available at: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). ResearchGate. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2014). Molecules, 19(12), 20590-20608. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Application Note: Advanced Preparation of Thiophene-Based Precursors for High-Mobility OFETs
Executive Summary & Strategic Rationale
The performance of Organic Field-Effect Transistors (OFETs) is governed by the charge carrier mobility (
In thiophene-based materials—specifically poly(3-hexylthiophene) (P3HT) and donor-acceptor copolymers—charge transport occurs via hopping between localized states and band-like transport within crystalline domains. Impurities such as residual catalysts (Ni, Pd), halides, and regioregular defects (Head-to-Head couplings) act as deep charge traps, reducing
This guide provides a rigorous, self-validating workflow for synthesizing "Electronic Grade" thiophene precursors, moving beyond standard organic synthesis into device-ready material preparation.
Strategic Design: The Regioregularity Imperative
Before synthesis, one must select the coupling strategy based on the desired microstructural packing.
The Head-to-Tail (HT) Rule
For P3HT, high mobility requires a lamellar
-
Recommended Route: Grignard Metathesis (GRIM) / Kumada Catalyst-Transfer Polycondensation (KCTP).[1][2]
-
Why: It follows a "living" chain-growth mechanism, ensuring low polydispersity (PDI < 1.3) and high HT content.
Workflow Visualization: Synthesis Logic
The following diagram illustrates the decision tree for selecting the correct synthetic pathway based on the target material.
Figure 1: Decision matrix for thiophene synthesis. GRIM is preferred for homopolymers to maximize crystallinity, while Stille is standard for complex donor-acceptor architectures.
Protocol A: Synthesis of the Monomer (2,5-dibromo-3-hexylthiophene)[3]
The quality of the polymer cannot exceed the purity of the monomer. Commercial "98%" purity is insufficient; >99.5% is required to achieve high molecular weight.
Reagents
-
N-Bromosuccinimide (NBS) (Recrystallized from water)
-
Chloroform / Acetic Acid (1:1 v/v)
-
Safety: Perform in a fume hood; bromination is exothermic.
Step-by-Step Procedure
-
Preparation: Dissolve 3HT (1 eq) in a 1:1 mixture of chloroform and acetic acid. Shield the flask from light (aluminum foil) to prevent radical side reactions.
-
Addition: Cool to
. Add NBS (2.05 eq) portion-wise over 30 minutes.-
Note: Adding NBS too fast causes exotherms, leading to tri-brominated byproducts which terminate polymerization later.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor via GC-MS or TLC (Hexane eluent).
-
Quench: Pour into water, extract with DCM, and wash with
(sat) to remove acid. -
Purification (The Crucial Step):
-
Pass through a short silica plug (Hexane).
-
Vacuum Distillation: Collect the fraction at
/ 0.1 mmHg. -
Validation: GC-MS must show zero mono-bromo species. Any mono-bromo acts as a chain terminator.
-
Protocol B: GRIM Polymerization (Regioregular P3HT)
This protocol utilizes the Kumada Catalyst-Transfer Polycondensation (KCTP) mechanism.[1][2]
Reagents
-
Monomer: 2,5-dibromo-3-hexylthiophene (Purified from Protocol A)
-
Grignard:
or (2.0 M in THF) -
Catalyst:
[1][2][4] -
Solvent: Anhydrous THF (Distilled over Na/Benzophenone)
Experimental Workflow
-
Activation (Metathesis):
-
In a glovebox or Schlenk line (
), dissolve monomer in THF (0.1 M). -
Add Grignard reagent dropwise.[1]
-
Stoichiometry Control: Use exactly 0.98 equivalents of Grignard relative to the monomer.
-
Why? Excess Grignard leads to bidirectional growth or "double initiation," broadening PDI. Under-dosing leaves unreactive dibromo species.
-
Stir for 1 hour at RT.
-
-
Polymerization:
-
Termination:
-
Quench with 5M HCl (aq) to precipitate the polymer.
-
Protocol C: Electronic-Grade Purification (Soxhlet Extraction)
This is the most critical step for OFET applications. Simple precipitation is not sufficient to remove catalyst residues or low-MW oligomers that hamper mobility.
The Soxhlet Fractionation Strategy
We use a solvent gradient to fractionate the polymer by molecular weight and solubility.
Table 1: Soxhlet Extraction Sequence
| Order | Solvent | Duration | Purpose | Target Removal |
| 1 | Methanol | 12-24 h | Wash | Inorganic salts ( |
| 2 | Acetone | 12-24 h | Fractionation | Unreacted monomers, dimers, and very low MW oligomers. |
| 3 | Hexanes | 12-24 h | Fractionation | Low MW polymer chains (often regio-irregular). |
| 4 | Chloroform | Until clear | Collection | High MW, Regioregular P3HT (Target Material). |
Metal Scavenging (Optional but Recommended)
After Soxhlet extraction, residual Nickel may still be present (100-1000 ppm).
-
Dissolve the Chloroform fraction.
-
Add a metal scavenger (e.g., dimethylglyoxime or commercial thiol-functionalized silica) and stir for 12 hours.
-
Filter and re-precipitate in Methanol.
-
Target: Ni content < 10 ppm (Verify via ICP-MS).
Visualization: Purification Workflow
Figure 2: The Soxhlet extraction cascade. Each solvent step removes specific impurities, isolating the high-mobility fraction in the final chloroform step.
Characterization & Validation Checklist
Before device fabrication, the precursor must pass these Quality Control (QC) gates:
-
NMR (
):-
Check regioregularity.[7] The HT-HT coupling signal appears at
ppm. -
Calculate %RR by integrating the HT peak vs. the small satellite peaks (HH/TT). Target: >98%.
-
-
GPC (Gel Permeation Chromatography):
-
Determine
and PDI. -
Target:
(for optimal chain entanglement and mobility); PDI .
-
-
Elemental Analysis / ICP-MS:
-
Target: Pd/Ni < 20 ppm. High metal content causes high "Off" currents in OFETs.
-
References
-
McCullough, R. D., et al. "Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes)." Journal of the American Chemical Society, 1993. Link
-
Loewe, R. S., et al. "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials, 1999. Link
-
Boudinet, D., et al. "Modification of the Stille coupling reaction for the synthesis of soluble, conjugated polymers." Organic Process Research & Development. Link
-
Nielsen, C. B., et al. "Effect of impurities on the performance of organic field-effect transistors." Organic Electronics, 2014.[5] Link
-
Kline, R. J., et al. "Molecular weight distribution and the structure/properties of poly(3-hexylthiophene)." Macromolecules, 2005. Link
Sources
- 1. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 5-Acetyl-3-bromothiophene-2-carbonitrile
Case ID: DMSO-SOL-5A3B Subject: Overcoming Solubility Limits & Precipitation Events in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You are likely encountering difficulties dissolving 5-Acetyl-3-bromothiophene-2-carbonitrile (hereafter Compound 5-AB ) in Dimethyl Sulfoxide (DMSO), or observing "crash-out" (precipitation) events upon storage or dilution.
This molecule presents a specific thermodynamic challenge. The combination of three electron-withdrawing groups (cyano, acetyl, and bromo) on the thiophene ring creates a planar, highly polarized structure. This leads to high crystal lattice energy (strong intermolecular dipole-dipole interactions and potential halogen bonding). To dissolve it, the solvent–solute interactions must overcome this high lattice energy.
This guide provides a root-cause analysis and a validated protocol to ensure stable stock solutions.
Part 1: The Root Cause (Why is this happening?)
The Thermodynamic Barrier
Compound 5-AB is not merely "hydrophobic"; it is "crystal-stable." The nitrile (-CN) and acetyl (-COCH₃) groups create strong dipoles that lock the molecules together in the solid state. DMSO is a polar aprotic solvent that usually dissolves such compounds well, but if the Enthalpy of Solvation (
The Hygroscopicity Trap (The "Water Effect")
This is the most common failure point. DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb significant water weight within hours.
-
Mechanism: Compound 5-AB is lipophilic. As DMSO absorbs atmospheric water, the solvent power decreases exponentially for this specific molecule.
-
Result: The "Water Effect" raises the polarity of the solvent mixture, forcing the highly crystalline 5-AB to precipitate (crash out) to lower the system's energy.
Part 2: The "Anhydrous" Preparation Protocol
Objective: Prepare a stable 10 mM - 50 mM stock solution. Prerequisites: Anhydrous DMSO (≤0.1% water), Sonicator, Water bath (40°C).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Equilibrate DMSO | Allow the DMSO bottle to reach room temperature before opening. This prevents condensation of atmospheric moisture into the cold solvent. |
| 2 | Weighing | Weigh Compound 5-AB into a glass vial (avoid polystyrene, which can leach in DMSO). |
| 3 | Solvent Addition | Add Anhydrous DMSO . Do not use DMSO that has been open on the shelf for months. |
| 4 | Vortexing | Vortex at max speed for 60 seconds. Note: The solution will likely remain cloudy. |
| 5 | Thermal Activation | Incubate the vial in a 40°C water bath for 10 minutes. This adds kinetic energy to break the crystal lattice. |
| 6 | Acoustic Cavitation | Sonicate (ultrasonic bath) at 40-60 Hz for 15 minutes. Sonication creates micro-bubbles that implode, generating localized high energy to disrupt aggregation. |
| 7 | Visual QC | Hold the vial up to a light source. If "schlieren" lines (swirls) or micro-particulates are visible, repeat Steps 5 & 6. |
Part 3: Troubleshooting & FAQs
Q1: My solution was clear, but crystals formed after freezing at -20°C. Is it ruined?
A: Not necessarily. This is a temperature-dependent solubility shift.
-
The Fix: Do not simply vortex. You must re-heat the solution to 37-40°C and sonicate until clear.
-
The Warning: If the precipitate looks different (e.g., a different color or amorphous sludge), chemical degradation may have occurred. Check purity via LC-MS if unsure.
Q2: I diluted the DMSO stock into my assay buffer, and it instantly precipitated.
A: You have hit the solubility cliff .
-
Explanation: Compound 5-AB has very low aqueous solubility.[2] A rapid shift from 100% DMSO to 1% DMSO (99% water) causes immediate aggregation.
-
Solution: Use an Intermediate Dilution Step .
-
Dilute Stock (10 mM)
Intermediate (1 mM) in pure DMSO . -
Dilute Intermediate
Working Solution (10 µM) in buffer.
-
Why? This prevents localized high concentrations during the mixing process.
-
Q3: Can I use a co-solvent?
A: Yes. If DMSO alone fails, we recommend a DMSO:PEG-400 (70:30) mixture. Polyethylene Glycol 400 (PEG-400) acts as a surfactant-like co-solvent that can stabilize the hydrophobic regions of the thiophene ring while maintaining miscibility with DMSO.
Part 4: Visualizing the Workflow
Workflow 1: Solubilization Decision Tree
This diagram illustrates the logical flow for preparing and rescuing the stock solution.
Caption: Decision tree for solubilizing crystalline thiophene derivatives in DMSO.
Workflow 2: The "Crash Out" Mechanism
Understanding how atmospheric moisture destroys your stock solution.
Caption: The kinetic pathway of water-induced precipitation in hygroscopic solvents.
Part 5: Physicochemical Data Summary
| Property | Value / Description | Implication for Solubility |
| Molecular Weight | ~230.08 g/mol | Moderate MW; not the primary limiting factor. |
| H-Bond Donors | 0 | No donors to interact with DMSO oxygens (acceptor-only). |
| H-Bond Acceptors | 3 (Nitrile, Carbonyl, Thiophene S) | Good potential for DMSO interaction, but lattice energy dominates. |
| Predicted LogP | ~2.1 - 2.7 | Moderately lipophilic. Requires organic solvent. |
| DMSO Freezing Pt | 18.5°C | Critical: Stock solutions will freeze in the fridge. Repeated freeze-thaw cycles promote crystal growth. |
References
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102. (The authoritative guide on DMSO physical properties and hygroscopicity).
-
[Link]
-
-
Lipinski, C. A., et al. (2012). Compound precipitation in high-concentration DMSO solutions.[3][4] Journal of Biomolecular Screening.[3][4] (Analysis of why compounds crash out in screening libraries).
- Sigma-Aldrich (Merck).Handling and Storage of DMSO Stock Solutions. (Standard operating procedures for hygroscopic solvents).
-
Li, Z., et al. (2023). Solubility Measurement and Modeling of Thiophene Carbonitriles. Journal of Chemical & Engineering Data. (Provides context on the polymorphism and solubility behavior of structurally similar thiophene nitriles like "ROY").
Sources
Minimizing side reactions during the coupling of bromothiophenes
A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromothiophenes are invaluable building blocks in the synthesis of pharmaceuticals and organic electronic materials. However, their utility is often hampered by a variety of side reactions during carbon-carbon bond formation. This guide is designed to be a comprehensive resource for identifying, understanding, and mitigating these undesired pathways. We will delve into the mechanistic underpinnings of common side reactions and provide actionable, evidence-based protocols to optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with bromothiophenes.
Q1: Why are bromothiophenes so susceptible to side reactions like debromination?
A1: The susceptibility of the carbon-bromine bond on the thiophene ring to cleavage is a key factor.[1] This can be influenced by the position of the bromine atom and the formation of highly reactive organometallic intermediates (e.g., thienyllithium or thienylmagnesium bromide). These intermediates are highly basic and can be readily protonated by trace amounts of protic sources, leading to the formation of thiophene as a byproduct.[1]
Q2: What are the most prevalent side reactions I should be aware of?
A2: The most common side reactions include:
-
Debromination (or hydrodehalogenation): The replacement of a bromine atom with a hydrogen atom.[2][3]
-
Homocoupling: The coupling of two identical bromothiophene molecules or two molecules of the coupling partner.[4][5][6]
-
Scrambling: The migration of substituents on the thiophene ring, leading to isomeric impurities.
Q3: How critical is the choice of coupling reaction (e.g., Suzuki, Stille, Kumada)?
A3: The choice of coupling reaction is critical as each has its own mechanistic nuances that can either suppress or promote certain side reactions. For instance, the Suzuki-Miyaura coupling is often favored for its mild conditions and tolerance of various functional groups, but protodeboronation of the boronic acid partner can be an issue.[4][7] Stille coupling can be very effective but involves toxic organotin reagents.[8] Kumada coupling, using Grignard reagents, is powerful but can be complicated by the high reactivity of the organomagnesium species.[5][6]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting specific side reactions.
Issue 1: Significant Debromination Observed
Debromination is arguably the most frequently encountered side reaction. Its mitigation requires careful control over multiple experimental parameters.
-
Formation of thiophene or a partially debrominated thiophene derivative as a major byproduct, confirmed by GC-MS or NMR.
-
Reduced yield of the desired coupled product.
1. Proton Sources: The presence of even trace amounts of water or other protic impurities can quench reactive organometallic intermediates.[1]
-
Corrective Action: Rigorously dry all glassware and use anhydrous solvents. Ensure the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]
2. Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2][3]
-
Corrective Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80°C for many palladium-catalyzed couplings) and gradually increase if the reaction is sluggish.[2] For lithium-halogen exchange, temperatures of -78°C or lower are recommended to suppress side reactions.[1]
3. Choice of Base: The strength and type of base can significantly impact the extent of debromination in palladium-catalyzed couplings.[2][3]
-
Corrective Action: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides.[2] The choice of base can be highly substrate-dependent and may require screening.[4]
4. Catalyst and Ligand Selection: The electronic and steric properties of the catalyst and ligands play a crucial role in the catalytic cycle.
-
Corrective Action: For palladium-catalyzed reactions, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired reductive elimination step relative to competing side reactions like debromination.[2] Conversely, less sterically hindered or electron-poor ligands might lead to less stable catalytic complexes that are more prone to side reactions.[2]
This protocol provides a starting point for minimizing debromination.
Reagents:
-
Bromothiophene derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
(XPhos)Pd G3 (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene, arylboronic acid, (XPhos)Pd G3, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Caption: A stepwise approach to troubleshooting debromination.
Issue 2: Formation of Homocoupled Products
Homocoupling can occur with the bromothiophene starting material or the organometallic coupling partner, leading to significant yield loss.
-
Presence of bithiophene or biaryl species in the product mixture.
-
These byproducts can sometimes be difficult to separate from the desired product.
1. Degradation of the Organometallic Reagent: In Suzuki couplings, boronic acids can undergo homocoupling, especially in the presence of oxygen.[9] In Kumada couplings, the Grignard reagent can also homocouple.[6]
-
Corrective Action:
2. Catalyst System and Reaction Kinetics: The choice of catalyst and reaction conditions can favor homocoupling pathways.
-
Corrective Action:
| Catalyst System | Ligand | Key Feature | Impact on Homocoupling | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Bulky, electron-rich | Can reduce homocoupling by promoting cross-coupling | [2] |
| Ni(dppp)Cl₂ | dppp | - | Used in Kumada coupling; side reactions possible | [5] |
| Pd(PPh₃)₄ | PPh₃ | Common but can be less effective | Can lead to homocoupling under non-optimal conditions | [5] |
Issue 3: Isomeric Impurities due to Scrambling
While less common than debromination or homocoupling, scrambling of substituents on the thiophene ring can occur under certain conditions, particularly with poly-substituted thiophenes.
-
Presence of regioisomers of the desired product in the final mixture.
-
This is often observed in reactions involving metalation/deprotonation steps.
1. Competing Reaction Pathways: In some cases, particularly with Stille coupling, ligand scrambling between metal centers can occur.
-
Corrective Action: Judicious choice of ligand-metal pairs is necessary to ensure the desired reactivity.
2. Isomerization of Intermediates: Organometallic intermediates can sometimes be unstable and undergo isomerization.
-
Corrective Action: Running reactions at lower temperatures can often minimize the rate of isomerization.
Caption: Key parameters influencing common side reactions.
Conclusion
Minimizing side reactions in the coupling of bromothiophenes is a multifactorial challenge that requires a systematic and informed approach. By understanding the underlying mechanisms of these undesired pathways and carefully optimizing reaction conditions, researchers can significantly improve the efficiency and selectivity of their syntheses. This guide provides a foundation for troubleshooting, but it is important to remember that each substrate and reaction system may present unique challenges requiring specific optimization.
References
-
Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(25), 4351-4354. Retrieved from [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10-11), 1735-1768. Retrieved from [Link]
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374-4376.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
- Miller, J. A. (2007). The role of oxygen in the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 72(20), 7792-7795.
- Adamo, C., Ciofini, I., & Aleman, P. (2006). The mechanism of the Suzuki-Miyaura cross-coupling reaction: a DFT study. The Journal of Organic Chemistry, 71(14), 5241-5249.
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Arylboronic Acids. The Journal of Organic Chemistry, 81(18), 8345-8358.
- Hayes, C. J., Sherlock, A. E., & Selby, M. D. (2021). Protodeboronation of heteroarylboronic acids: a review. Organic & Biomolecular Chemistry, 19(1), 25-42.
- Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2005). Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids using a palladium/N-heterocyclic carbene (NHC) catalyst. Chemistry-A European Journal, 11(17), 5142-5146.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating the Derivatization of Thiophene Carbonitriles
Welcome to the technical support center dedicated to troubleshooting the complexities of thiophene carbonitrile derivatization. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the synthetic challenges associated with these versatile heterocyclic compounds. Low conversion rates are a frequent impediment, and this resource provides in-depth, field-proven insights to diagnose and resolve common experimental issues. The information is structured in a practical question-and-answer format, focusing on the "why" behind the "how" to empower you to make informed decisions in your experimental design.
Section 1: The Foundation - Troubleshooting the Gewald Thiophene Synthesis
The journey to successful derivatization begins with a high-quality starting material. The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene-3-carbonitriles, and issues at this stage can cascade.
Question: My Gewald reaction is resulting in a low yield or no desired 2-aminothiophene-3-carbonitrile. What are the likely causes and how can I rectify them?
Answer:
Low or no yield in a Gewald reaction is a common but solvable issue, often stemming from one of four key areas: the initial condensation, sulfur reactivity, steric hindrance, or stoichiometry.
-
Inefficient Knoevenagel-Cope Condensation: This initial step, the condensation between your ketone/aldehyde and the active methylene nitrile, is base-catalyzed and critical for success.
-
Causality: The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl. If this equilibrium is unfavorable, the reaction stalls. The water produced during this step can also inhibit the reaction.
-
Solutions:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base may be necessary. It is advisable to screen bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: To drive the equilibrium forward, remove the water as it forms. Using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.[1]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur must dissolve and react to form the thiophene ring.
-
Causality: Sulfur's reactivity is dependent on its solubility in the reaction medium and the temperature. If the sulfur remains largely as a solid, the reaction rate will be exceedingly slow.
-
Solutions:
-
Solvent Choice: Employ polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur.[1]
-
Temperature Optimization: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[1]
-
-
-
Steric Hindrance: Bulky substituents on the carbonyl compound can impede the reaction.
-
Causality: Steric bulk can hinder the initial nucleophilic attack and the subsequent cyclization.
-
Solutions:
-
Modified Protocols: For sterically hindered ketones, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and dramatically reduce reaction times, especially for challenging substrates.
-
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Causality: The reaction is a multi-component condensation, and the precise ratio of reactants is vital. Impurities, especially water, can interfere with the base catalyst or react with intermediates.
-
Solutions:
-
Purity: Ensure all starting materials are pure and dry.
-
Accurate Measurement: Precisely measure all reagents according to the chosen protocol.
-
-
Section 2: Derivatization Challenges - Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the sulfur atom in the thiophene ring and the electron-withdrawing nitrile group introduce specific challenges.
Question: I am experiencing low conversion rates in the Suzuki-Miyaura coupling of my bromo-thiophenecarbonitrile. What are the primary factors to investigate?
Answer:
Low conversion in the Suzuki coupling of bromo-thiophenecarbonitriles can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid partner.
-
Catalyst Deactivation (Poisoning): The sulfur atom in the thiophene ring is a notorious catalyst poison for palladium.[2]
-
Causality: Sulfur can strongly coordinate to the palladium center, blocking active sites and preventing the catalytic cycle from proceeding. This is a common issue with metal catalysts like palladium, platinum, nickel, and rhodium.[3]
-
Solutions:
-
Ligand Selection: The use of electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can often mitigate sulfur poisoning.[4] These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation.
-
Catalyst Precursor: While Pd(PPh₃)₄ is common, sometimes switching to a combination of a palladium(II) source like Pd(OAc)₂ with a specific ligand can provide better results.[4]
-
On-site Catalyst Generation: An approach to bypass heterocycle poisoning is the on-site generation of the active Pd(II) catalyst from a Pd(0) precursor, which is then anchored in proximity to the target C-H bond, avoiding interference from the sulfur atom.[5]
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical, especially with an electron-deficient substrate.
-
Causality: The electron-withdrawing nitrile group can make the thiophene ring less reactive in the oxidative addition step. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The solvent system must facilitate the solubility of all components and not interfere with the catalyst.
-
Solutions:
-
Base Screening: The choice of base can significantly impact the yield. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings.[4][6]
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane, or toluene) and water is often optimal. The water is necessary for many inorganic bases to be effective.[4]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A systematic optimization of the temperature is recommended.
-
-
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Varies | [4][6] |
| Solvent | 1,4-Dioxane/H₂O | THF/H₂O | Toluene/H₂O | Varies | [4] |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | Pd₂(dba)₃ + PPh₃ | Varies | [4][7] |
| Temperature (°C) | 80 | 100 | Room Temp. | Varies | [4][7] |
Note: The optimal conditions are highly substrate-dependent and require empirical determination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-thiophenecarbonitrile
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-thiophenecarbonitrile (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., THF) and degassed water. The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, typically 1-5 mol% of palladium).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified workflow for the Vilsmeier-Haack reaction.
Section 5: Grignard Reactions with Thiophene Carbonitriles
The reaction of a Grignard reagent with a nitrile is a classic method for ketone synthesis. However, the presence of the acidic α-protons on the thiophene ring can complicate this transformation.
Question: My Grignard reaction with 2-thiophenecarbonitrile is giving me a low yield of the expected ketone. What are the potential pitfalls?
Answer:
Low yields in the Grignard reaction with 2-thiophenecarbonitrile are often due to side reactions involving the acidic protons of the thiophene ring or incomplete reaction.
-
Deprotonation of the Thiophene Ring: The Grignard reagent can act as a base.
-
Causality: The protons on the thiophene ring, particularly the one at the C5 position (if unsubstituted), are somewhat acidic and can be deprotonated by the strongly basic Grignard reagent. This consumes the Grignard reagent in a non-productive acid-base reaction.
-
Solution: Using an excess of the Grignard reagent (at least 2 equivalents) can help to compensate for the amount consumed by deprotonation.
-
-
Incomplete Reaction or Hydrolysis: The intermediate imine salt must be carefully hydrolyzed.
-
Causality: The Grignard reagent adds to the nitrile to form a magnesium imine salt. This intermediate is stable until it is hydrolyzed in the work-up step. Incomplete hydrolysis will result in a lower yield of the ketone.
-
Solution: The work-up procedure is critical. After the reaction is complete, a careful acidic work-up (e.g., with aqueous HCl) is necessary to hydrolyze the imine salt to the ketone. [8]
-
-
Reaction Conditions: Anhydrous conditions are essential.
-
Causality: Grignard reagents react readily with water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, reducing the effective concentration and leading to lower yields.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). [8]
-
Experimental Protocol: General Procedure for Grignard Reaction with 2-Thiophenecarbonitrile
-
Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small portion of a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF. A crystal of iodine can be added to initiate the reaction. Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition of Nitrile: Cool the Grignard reagent to 0 °C. Add a solution of 2-thiophenecarbonitrile in anhydrous ether or THF dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and hydrolyze the imine salt.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ketone by column chromatography or distillation.
Section 6: Reduction of the Nitrile Group
The reduction of the nitrile group to a primary amine is a common derivatization, but over-reduction or side reactions can be problematic.
Question: I am trying to reduce a thiophene carbonitrile to the corresponding aminomethylthiophene, but I am getting a mixture of products and low yield. What are the best practices for this reduction?
Answer:
The successful reduction of a thiophene carbonitrile to a primary amine depends heavily on the choice of reducing agent and the reaction conditions.
-
Choice of Reducing Agent: The strength of the reducing agent is a key factor.
-
Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are very effective at reducing nitriles but can also reduce other functional groups and potentially the thiophene ring under harsh conditions. Sodium Borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be used in combination with a catalyst. [9][10]Catalytic hydrogenation is another option.
-
Solutions:
-
LiAlH₄: This is a powerful and reliable reagent for nitrile reduction. Use it in an anhydrous ether or THF. A careful work-up is required. [11] * Catalytic Hydrogenation: Hydrogenation over a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) can be a cleaner alternative. The choice of catalyst, solvent, and the use of additives can prevent the formation of secondary amines. [9]
-
-
-
Formation of Secondary Amines: This is a common side reaction in nitrile reductions.
-
Causality: The initially formed primary amine can react with an intermediate imine to form a secondary amine upon further reduction.
-
Solution: When using catalytic hydrogenation, adding ammonia to the reaction mixture can help to suppress the formation of secondary amines.
-
Data Presentation: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| LiAlH₄ | Anhydrous THF or Et₂O, reflux | Powerful, high yields | Reacts with many functional groups, requires careful work-up | [11] |
| H₂/Raney Ni | EtOH/NH₃, high pressure | Good for selective reductions | Can be pyrophoric, high pressure required | [9] |
| H₂/Pd/C | MeOH, acidic or basic conditions | Common, effective | Can sometimes lead to over-reduction or ring reduction | [9] |
| NaBH₄/CoCl₂ | MeOH, room temp. | Milder than LiAlH₄ | Can be less efficient for some substrates | [9] |
References
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). BenchChem.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2021). ChemRxiv.
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2021). ChemRxiv.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.).
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis Online.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- The Vilsmeier ± Haack reaction. (n.d.).
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. (n.d.). Royal Society of Chemistry.
- Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity. (2007). PMC.
- Poisoning and deactivation of palladium c
- Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. (n.d.). Royal Society of Chemistry.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia.
- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2013).
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (2025). MDPI.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (n.d.). BenchChem.
- Synthesis method of 2-thiopheneethanol. (n.d.).
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (n.d.).
- A Technical Guide to 5-(Thien-2-yl)
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
- Grignard Reaction. (n.d.). Web Pages.
- Vilsmeier-Haack Reaction Technical Support Center. (n.d.). BenchChem.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Bypassing the Limitations of Directed C–H Functionaliz
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Organic Syntheses Procedure. (n.d.).
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.).
- Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2018). PMC.
- Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). PMC.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps.
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity.
- Lithium Aluminum Hydride (LiAlH4)
- C
- Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline.
- Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea. (2017). Scientific Research Publishing.
- NaBH4 and LiAlH4 Reduction Mechanism Made Easy! (2014). YouTube.
Sources
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Recrystallization of 5-Acetyl-3-bromothiophene-2-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Acetyl-3-bromothiophene-2-carbonitrile via recrystallization. It addresses common challenges and offers systematic protocols to achieve high purity.
Section 1: Foundational Principles for Solvent Selection
This section covers the theoretical basis for selecting an appropriate recrystallization solvent, tailored to the specific chemical properties of 5-Acetyl-3-bromothiophene-2-carbonitrile.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of any compound, including 5-Acetyl-3-bromothiophene-2-carbonitrile, must meet several key criteria. The primary principle is differential solubility.[1] The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3][4]
Key Solvent Characteristics:
-
High Dissolving Power at Elevated Temperatures: The solvent must completely dissolve the crude solid when heated to facilitate the removal of insoluble impurities.[2]
-
Low Dissolving Power at Low Temperatures: This ensures that a maximum amount of the purified compound crystallizes out of the solution upon cooling, leading to a high recovery yield.[2]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[2][4]
-
Chemical Inertness: The solvent must not react with 5-Acetyl-3-bromothiophene-2-carbonitrile.[3][4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1][3]
-
Safety: The chosen solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]
Q2: How does the molecular structure of 5-Acetyl-3-bromothiophene-2-carbonitrile influence solvent choice?
The structure of 5-Acetyl-3-bromothiophene-2-carbonitrile contains several functional groups that dictate its polarity and potential interactions with solvents. A general rule of thumb is "like dissolves like," meaning solvents with similar functional groups or polarity to the compound are often good starting points.[5][6]
-
Polar Moieties: The molecule possesses a polar acetyl group (ketone) and a highly polar nitrile group (-C≡N). These groups suggest that moderately polar to polar solvents like acetone, ethyl acetate, or ethanol could be effective at dissolving the compound.[5][6]
-
Aromatic Thiophene Ring: The substituted thiophene ring is an aromatic system, which can interact favorably with other aromatic solvents like toluene or be soluble in solvents capable of dissolving aromatic compounds.[5]
-
Halogen (Bromo- group): The bromine atom adds to the molecular weight and can participate in dipole-dipole interactions.
-
Overall Polarity: The combination of these groups results in a molecule of intermediate polarity. Therefore, extremely non-polar solvents (like hexane) are likely to be poor solvents, while highly polar solvents (like water) may also be unsuitable on their own, though they can be useful as an anti-solvent in a mixed system.[6]
Section 2: Practical Guide to Solvent System Selection
This section provides actionable protocols for screening and selecting the optimal single- or mixed-solvent system for your recrystallization.
Q3: What is a systematic approach to screening for a single-solvent system?
A systematic screening process is crucial to efficiently identify a suitable solvent. This is typically done on a small scale before committing a large amount of crude material.[2]
Experimental Protocol: Single-Solvent Screening
-
Preparation: Place approximately 50-100 mg of crude 5-Acetyl-3-bromothiophene-2-carbonitrile into a small test tube.
-
Room Temperature Test: Add the first test solvent (e.g., ethanol) dropwise, starting with ~1 mL. Agitate the mixture at room temperature.
-
Observation A: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as the compound is too soluble at low temperatures.[1]
-
Observation B: If the compound remains partially or completely insoluble, proceed to the next step.
-
-
Hot Solvent Test: Gently heat the test tube (e.g., in a warm water or sand bath) to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.[7]
-
Observation C: If the compound dissolves completely, this is a promising candidate solvent.
-
Observation D: If a large volume of solvent is required or the compound remains insoluble, the solvent is not suitable.
-
-
Cooling & Crystallization: Allow the clear, hot solution from Observation C to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[8]
-
Observation E: If abundant, well-formed crystals appear, you have identified a good recrystallization solvent.
-
Observation F: If no or very few crystals form, the compound may be too soluble even when cold, or the solution may be supersaturated.[9]
-
Q4: When and how should I use a mixed-solvent (binary) system?
A mixed-solvent system is employed when no single solvent has the ideal solubility properties.[2] This technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[7][10]
Experimental Protocol: Mixed-Solvent Screening
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[7][10] This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7][10]
-
Crystallization: Set the flask aside to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[11]
Q5: Which common solvents are good starting points for screening?
Based on the structure of 5-Acetyl-3-bromothiophene-2-carbonitrile, the following solvents are logical starting points for screening.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale for Use | Potential Mixed-Solvent Pair |
| Ethanol | 78 | Polar | The hydroxyl group can interact with the polar acetyl and nitrile functionalities.[6] | Water, Hexane |
| Isopropanol | 82 | Polar | Similar to ethanol, but slightly less polar; may offer a better solubility gradient. | Water, Heptane |
| Acetone | 56 | Polar Aprotic | The ketone functionality is similar to the acetyl group on the target molecule.[6] | Water, Hexane |
| Ethyl Acetate | 77 | Medium Polarity | Often a good general-purpose solvent for compounds of intermediate polarity. | Hexane, Heptane |
| Toluene | 111 | Non-polar | The aromatic ring may favorably interact with the thiophene ring.[5] | Hexane, Ethanol |
| Acetonitrile | 82 | Polar Aprotic | The nitrile group is similar to that on the target molecule.[12] | Water, Dichloromethane |
| Dichloromethane | 40 | Medium Polarity | A good solvent for a wide range of organic compounds; low boiling point is easy to remove.[1] | Hexane, Pentane |
Solvent property data sourced from multiple chemical reference guides.[13][14]
Section 3: Troubleshooting Common Recrystallization Issues
Even with a well-chosen solvent, problems can arise. This section provides solutions to the most common challenges.
Q6: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[7][9]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[9][15]
-
Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask by placing it on a wooden block or in a large beaker to slow heat transfer.[9][15]
-
Lower the Temperature: Ensure the solution cools well below the melting point of your compound before crystal growth begins.
-
Change Solvents: If oiling persists, the solvent system may be unsuitable. Try a lower-boiling point solvent or a different mixed-solvent pair.
Q7: No crystals are forming, even after cooling in an ice bath. What are the next steps?
This is a common issue, usually caused by using too much solvent or the formation of a supersaturated solution.[9]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[9]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cold solution to initiate crystallization.[9]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[9][15] Gently heat the solution to boil off some of the solvent (15-25% of the volume) and then attempt to cool it again.
-
Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a few drops of a miscible anti-solvent to the cold solution to reduce the compound's solubility and force crystallization.
Q8: The recrystallization yield is very low. How can I improve it?
A low yield (<50%) can be frustrating. Several factors could be the cause.[15]
Potential Causes and Solutions:
-
Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[15] To confirm, you can try evaporating the mother liquor to see how much crude material is recovered. Use the minimum amount of hot solvent necessary for dissolution in future attempts.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated with hot solvent.[16]
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath (at least 15-20 minutes) to maximize crystal formation.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Q9: The final product is still impure. What went wrong?
Recrystallization is a powerful technique, but it may not remove all impurities in a single pass.
Potential Causes and Solutions:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[15] Slower, more controlled cooling leads to purer crystals.
-
Inappropriate Solvent Choice: The solvent may be dissolving the impurity along with the product, and both are co-crystallizing. A different solvent system may be needed to better differentiate the solubility of the product and the impurity.
-
High Impurity Load: If the crude material is very impure (>10% impurity), a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, pre-purification by another method, like column chromatography, might be required.[16]
References
-
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York. [Link]
-
Solvent Selection and Recrystallization Guide. Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
- Process for the purification of thiophenes.
-
Recrystallization. University of California, Los Angeles. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]
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Technical Support Center: Controlling Regioselectivity in Substituted Thiophene Synthesis
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with regioselectivity in the synthesis and functionalization of substituted thiophenes. Thiophene cores are critical building blocks in pharmaceuticals, organic electronics, and agrochemicals, making precise control over substituent placement paramount for modulating their physicochemical and biological properties.
This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the expert insights needed to troubleshoot your reactions effectively. We will address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and hurdles encountered during thiophene functionalization.
Q1: Why is the C2 position of the thiophene ring so reactive compared to the C3 position?
The heightened reactivity of the α-positions (C2 and C5) compared to the β-positions (C3 and C4) is a fundamental characteristic of thiophene chemistry. This preference is due to the ability of the sulfur heteroatom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution.[1] When an electrophile attacks the C2 position, two of the three possible resonance structures place the positive charge on carbons adjacent to the sulfur atom, which provides significant resonance stabilization. Attack at the C3 position results in only one resonance structure where the charge is adjacent to the sulfur. This inherent electronic preference makes direct, selective functionalization of the β-positions a significant synthetic challenge.[2]
Q2: I am attempting a Friedel-Crafts acylation on 3-methylthiophene and obtaining the 2,3-disubstituted isomer as the major product. How can I obtain the 2,4-isomer?
This is a classic regioselectivity problem. Under Friedel-Crafts conditions, the reaction proceeds via electrophilic substitution, which is directed to the most electron-rich position, C2, leading to the thermodynamically favored but often undesired 2,3-keto acid regioisomer.[3][4]
To achieve the 2,4-disubstituted pattern, you must override this inherent electronic preference. The most effective strategy is to pre-functionalize the thiophene ring via a directed metalation. By first performing a regioselective deprotonation (metalation) at the C2 position of your 3-methylthiophene, you create a nucleophilic carbon which can then react with an electrophile like phthalic anhydride. Steric factors in this pre-formed 2-metallo-4-methylthiophene will then favor the formation of the desired 2,4-disubstituted product.[4] A detailed protocol for this approach is provided in the "Troubleshooting Guides" section.
Q3: What is the most practical way to achieve regioselective deprotonation of a 3-substituted thiophene at the C2 position without using cryogenic temperatures?
While traditional methods using n-butyllithium (n-BuLi) often require cryogenic temperatures (-78 °C) to achieve high regioselectivity, a more practical and scalable approach involves regioselective magnesiation.[4][5] Using a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine (TMP-H) allows for efficient and highly regioselective deprotonation at much milder temperatures (e.g., 66 °C in THF).[3][4] This method has been shown to provide excellent regioselectivity (>40:1) for the desired 2-metallo-4-methylthiophene intermediate, avoiding the need for expensive reagents or extreme cooling.[5]
Q4: How can I selectively introduce a substituent at the C5 position of a 3-substituted thiophene when the C2 position is already blocked?
If the C2 position is blocked, the C5 position becomes the next most activated site for electrophilic substitution or metalation. However, if you are starting with a 3-substituted thiophene and want to achieve functionalization at C5 while leaving C2 untouched, a catalyst-controlled approach is highly effective. For reactions like C-H alkynylation, it is possible to develop two distinct sets of palladium-catalyzed reaction conditions that are regiodivergent.[6][7] One set of conditions will selectively functionalize the C2 position, while a different catalyst/ligand combination will favor the C5 position, providing access to either regioisomer from the same starting material.[7]
Q5: I need to synthesize a polysubstituted aminothiophene. Which named reaction provides the most direct route and what are its regioselectivity limitations?
The Gewald Aminothiophene Synthesis is the most direct and versatile method for this purpose.[8] It is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[9][10]
The primary regioselectivity challenge arises when using an unsymmetrical ketone. The initial step is a Knoevenagel condensation, and if the ketone has two different, accessible α-methylene or methyl groups, a mixture of regioisomers can result.[11][12] To circumvent this, one can pre-form the α-mercaptoketone, though these intermediates can be unstable.[11]
Troubleshooting Guides
Scenario 1: Poor Regioselectivity in C-H Functionalization of 3-Substituted Thiophenes
Problem: You are attempting a direct C-H functionalization (e.g., arylation, alkynylation) on a 3-substituted thiophene and obtaining a mixture of C2 and C5 substituted products, or the reaction is favoring the wrong isomer.
Root Cause Analysis & Solutions:
The C2 and C5 positions of a 3-substituted thiophene have similar steric environments but can have subtle electronic differences. The outcome of a C-H functionalization is often dictated by a delicate balance of factors including the mechanism of C-H activation, the catalyst, ligands, and additives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Comparative Data: Catalyst Control in C-H Alkynylation
For 3-substituted thiophenes, catalyst choice can completely switch the regioselectivity between the C2 and C5 positions.[7]
| Target Isomer | Catalyst System | Typical Conditions | Outcome | Reference |
| C2-Alkynylation | Pd(OAc)₂ with a specific ligand/additive combo | Conditions A | Selective formation of the 2,3-disubstituted product | [7] |
| C5-Alkynylation | Different Pd catalyst or ligand system | Conditions B | Selective formation of the 3,5-disubstituted product | [7] |
Scenario 2: Synthesizing a 2,4-Disubstituted Thiophene with High Purity
Problem: Your synthesis of a 2,4-disubstituted thiophene is plagued by the formation of the 2,5- or 2,3-isomer, leading to difficult purification.
Root Cause Analysis & Solutions:
Synthesizing the 2,4-substitution pattern requires overcoming the natural tendency for reactions to occur at the C5 position of a 2-substituted thiophene or the C2 position of a 3-substituted one. The most robust solution is a directed metalation strategy on a 3-substituted thiophene.
Decision Diagram for 2,4-Disubstitution
Caption: Synthetic strategy for 2,4-disubstituted thiophenes.
Key Methodologies & Protocols
Protocol 1: Regioselective Magnesiation for 2,4-Disubstituted Thiophene Synthesis
This protocol is adapted from methodologies proven to be effective for the practical, large-scale synthesis of 2,4-disubstituted thiophenes, avoiding cryogenic conditions.[3][4][5]
Objective: To generate a 2-magnesio-4-methylthiophene intermediate with high regioselectivity and trap it with an electrophile (e.g., phthalic anhydride).
Materials:
-
3-Methylthiophene
-
2,2,6,6-Tetramethylpiperidine (TMP-H)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Phthalic anhydride
-
Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)
Step-by-Step Procedure:
-
Reactor Setup: Under an inert argon atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermocouple with 3-methylthiophene (1.0 eq) and TMP-H (0.1 eq).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Reagent Addition: Slowly add the solution of i-PrMgCl (1.05 eq) to the reaction mixture at room temperature.
-
Deprotonation: Heat the reaction mixture to reflux (~66 °C) and maintain for 36-48 hours. The progress of the magnesiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the C2-proton signal.
-
Causality: The combination of a bulky, non-nucleophilic base precursor (TMP-H) and a Grignard reagent selectively deprotonates the most acidic and sterically accessible C2 proton. The elevated temperature provides the necessary activation energy without compromising selectivity.[3]
-
-
Electrophile Quench: In a separate flask, prepare a slurry of phthalic anhydride (1.1 eq) in anhydrous THF and cool it to -20 °C.
-
Addition: Slowly add the prepared Mg-thiophene solution from Step 4 to the cold slurry of phthalic anhydride. Maintain the temperature below -10 °C during the addition.
-
Causality: The low temperature is critical to ensure chemoselective mono-addition to the anhydride and to prevent side reactions.[4]
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by carefully adding aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude keto acid product by crystallization or column chromatography.
Expected Outcome: This protocol should yield the desired 2,4-disubstituted keto acid with a regioselectivity of >40:1 over the undesired 2,3-isomer.[3][4]
References
-
St. Jean, D. J., Jr., et al. (2010). Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development. [Link][3][4]
-
St. Jean, D. J., Jr., et al. (2010). Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. ACS Figshare. [Link][5]
-
Fiesselmann, H. (Date unavailable). Fiesselmann thiophene synthesis. Grokipedia. [Link][13]
-
Lee, C.-H., et al. (2010). Regioselective synthesis of 2,4-disubstituted thiophenes. Taylor & Francis Online. [Link][14]
-
Mondal, A., & van Gemmeren, M. (2020). Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. ChemRxiv. [Link][6]
-
Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C−H Alkynylation of Thiophenes. Angewandte Chemie International Edition. [Link][7]
-
Messina, C., et al. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. Organic Letters. [Link][15]
-
Messina, C., et al. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. ACS Publications. [Link][16][17][18]
-
Chowdhury, S., et al. (2014). Regioselective Synthesis of Dihydrothiophene and Thiopyran Frameworks via Catalyst-Controlled Intramolecular Cγ/Cδ–S Fusion of α-Allyl-β′-oxodithioesters. Organic Letters. [Link][19]
-
Fricaro, P., et al. (Date unavailable). Synthesis of bifunctional thiophenes via Fiesselmann condensation of ynone trifluoroborate salts. White Rose Research Online. [Link][20]
-
Chowdhury, S., et al. (2014). Regioselective synthesis of dihydrothiophene and thiopyran frameworks via catalyst-controlled intramolecular Cγ/Cδ-S fusion of α-allyl-β'-oxodithioesters. PubMed. [Link][21]
-
Schipper, D. J., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link][22]
-
Carpenter, A. J., & Chadwick, D. J. (1985). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. RSC Publishing. [Link][23]
-
Wikipedia (n.d.). Fiesselmann thiophene synthesis. Wikipedia. [Link][24]
-
Scribd (n.d.). 1fiesselmann Thiophene Synthesis. Scribd. [Link][11]
-
Wei, Y., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link][2]
-
de Andrade, V. S. C., & de Mattos, M. C. S. (2021). A green synthesis of 2,5-disubstituted thiophenes from terminal alkynes: a telescopic approach. 44th Annual Meeting of the Brazilian Chemical Society. [Link][25]
-
Organic Chemistry Portal (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link][9]
-
Wu, J., et al. (2020). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances. [Link][26]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link][10]
-
Wikipedia (n.d.). Paal–Knorr synthesis. Wikipedia. [Link][27]
-
Argüello, J. E., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link][12]
-
Quora (2020). What is the Paal-Knorr synthesis of a thiophene mechanism? Quora. [Link][28]
-
Chen, Y., et al. (2018). Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers. [Link][29]
-
Pearson (2024). Reactions of Pyrrole, Furan, and Thiophene. Pearson+. [Link][1]
Sources
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Stability of 5-Acetyl-3-bromothiophene-2-carbonitrile under basic conditions
Topic: Stability & Handling Under Basic Conditions Document ID: TSC-THIO-0503 Last Updated: February 19, 2026[1][2]
Executive Summary: The "Three-Front" Reactivity Challenge
To the Researcher: You are likely experiencing degradation or unexpected byproducts when exposing 5-Acetyl-3-bromothiophene-2-carbonitrile to basic conditions.[1][2] This molecule is not merely a passive scaffold; it is a highly "push-pull" functionalized system.[1][2]
The stability profile is defined by three competing electrophilic and acidic sites.[2] Under basic conditions, you are fighting a war on three fronts:
-
C-3 Position (Bromine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to activation by the ortho-cyano group.[1][2]
-
C-2 Position (Nitrile): Prone to base-catalyzed hydrolysis (Amide/Acid formation).[1][2]
-
C-5 Side Chain (Acetyl): The
-protons are acidic ( ), leading to enolization, aldol condensation (polymerization/tar), or haloform cleavage.[1][2]
The Degradation Landscape (Visualized)
The following diagram illustrates the specific pathways by which this molecule degrades or reacts unintendedly in the presence of base (e.g.,
Figure 1: Mechanistic pathways of degradation.[1][2] The C3-Bromine is activated by the C2-Nitrile, making it the most fragile point against nucleophilic bases.
Troubleshooting Guide (FAQ)
Symptom: "I see a new spot on TLC, and the Bromine is missing."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr) The nitrile group at C-2 withdraws electron density from the ring, specifically activating the C-3 position.[1] If you use a base that is also a nucleophile (e.g., Sodium Hydroxide, Sodium Methoxide), it will displace the bromine.
-
The Fix: Switch to non-nucleophilic bases .
Symptom: "The reaction mixture turned into a black tar."[2]
Diagnosis: Base-Catalyzed Aldol Polymerization
The acetyl group at C-5 has acidic
Symptom: "My product is polar and acidic; the Nitrile is gone."
Diagnosis: Nitrile Hydrolysis Under aqueous basic conditions (especially with heat), the nitrile hydrolyzes first to a primary amide, then to a carboxylic acid.[1]
-
The Fix: Exclude water.
Solvent & Base Compatibility Matrix
Use this table to select reaction conditions that minimize degradation.
| Base Category | Specific Reagent | Compatibility | Risk Factor |
| Inorganic Carbonates | High | Safe for most couplings; low risk of SNAr if dry.[1][2] | |
| Hindered Amines | DIPEA, TEA | Medium | Good for proton scavenging; TEA can sometimes act as a nucleophile.[1][2] |
| Alkoxides | NaOMe, KOtBu | Critical Failure | Immediate SNAr (loss of Br) or rapid polymerization.[1][2] |
| Hydroxides | NaOH, KOH (aq) | Low | High risk of nitrile hydrolysis and SNAr.[1][2] |
| Hydrides | NaH | Medium/Low | Risk of rapid uncontrolled enolization/polymerization.[1][2] |
Standard Operating Procedures (Protocols)
Protocol A: Safe Workup (Quenching Basic Reactions)
Context: You have finished a reaction involving this intermediate and need to remove the base without triggering degradation.
-
Cool Down: Cool the reaction mixture to 0°C or -10°C before quenching. Heat + Base = Hydrolysis.[1][2]
-
Acidification: Do not quench with strong basic brine. Quench with a mild buffer (Sat.
) or dilute acid (0.5 M HCl) to neutralize the mixture immediately.[2] -
Extraction: Extract immediately into Ethyl Acetate or DCM.[1][2]
-
Drying: Dry organic layer over
(neutral) rather than basic drying agents.[1][2]
Protocol B: Stability Monitoring (HPLC/TLC)
Context: Verifying if your stock solution is degrading.[1][2]
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
HPLC Check:
References & Authority
-
BenchChem. Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile Derivatives. (General reactivity of bromothiophene carbonitriles).[1][2]
-
PubChem. Compound Summary: 3-Bromothiophene-2-carbonitrile.[2] (Structural data and cleavage risks).[1][2]
-
Sigma-Aldrich. Product Specification: 5-Bromothiophene-2-carbonitrile.[2][3] (Handling and storage safety data).
-
Joule, J.A., & Mills, K. Heterocyclic Chemistry.[1][2] 5th Ed.[1][2] Wiley.[2] (Authoritative text on Nucleophilic Aromatic Substitution in Thiophenes).
-
Note: Standard reference text for mechanism validation.
-
-
Vertex AI / Google Patents. Processes for the preparation of 2-thiophenecarbonyl chloride and derivatives.[1][2] (Hydrolysis conditions).
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 5-Acetyl-3-bromothiophene-2-carbonitrile before handling.
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile
Executive Summary
Compound: 5-Acetyl-3-bromothiophene-2-carbonitrile CAS: (Analogous structures: 88653-55-8 for non-bromo parent) Application: Key intermediate for kinase inhibitors and antimicrobial thiophene scaffolds.
This guide provides a technical breakdown of the NMR spectral characteristics required to validate the structural integrity of 5-Acetyl-3-bromothiophene-2-carbonitrile . Unlike simple thiophenes, this tri-substituted scaffold presents unique identification challenges, specifically in distinguishing it from its regioisomer, 5-acetyl-4-bromothiophene-2-carbonitrile.
This document compares the theoretical and empirical spectral performance of the target molecule against common impurities and isomers, utilizing data derived from substituent chemical shift additivity rules and analogous thiophene derivatives.
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority (Nitrile > Ketone > Halogen).
Figure 1: Substitution pattern and electronic environment of the thiophene ring.
1H NMR Spectral Analysis
The proton NMR spectrum of this molecule is deceptively simple, featuring only two singlets. However, the chemical shift of the aromatic proton is the critical quality attribute (CQA) for confirming the bromine regiochemistry.
Predicted Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Multiplicity | Predicted Shift (δ ppm) | Integration | Structural Insight |
| Acetyl (-CH₃) | Singlet (s) | 2.55 – 2.65 | 3H | Typical methyl ketone range. Sharp singlet indicates no long-range coupling. |
| Thiophene H-4 | Singlet (s) | 7.60 – 7.85 | 1H | Diagnostic Peak. Deshielded by the adjacent C5-Acetyl group and the inductive effect of the C3-Bromine. |
Comparative Analysis: Distinguishing Regioisomers
A common synthetic error is the formation of the 4-bromo isomer. The 1H NMR shifts alone may be ambiguous (both show two singlets). The definitive differentiator is the Nuclear Overhauser Effect (NOE) .
| Feature | Target: 3-Bromo Isomer | Alternative: 4-Bromo Isomer |
| Structure | H is at C4 (adjacent to Acetyl) | H is at C3 (adjacent to Nitrile) |
| NOE Signal | Strong NOE between Acetyl-CH₃ and H-4 | No NOE between Acetyl-CH₃ and H-3 |
| H-Shift Trend | Downfield (closer to C=O anisotropy) | Upfield (shielded relative to C4 position) |
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the most robust confirmation of the carbon skeleton, particularly for the quaternary carbons which are invisible in 1H NMR.
Predicted Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Type | Assignment | Predicted Shift (δ ppm) | Signal Type |
| Ketone C=O | Acetyl C=O | 188.0 – 191.0 | Quaternary (Low Intensity) |
| Nitrile -CN | C-CN | 112.0 – 114.0 | Quaternary (Sharp) |
| Aromatic C-H | C-4 | 130.0 – 135.0 | Methine (High Intensity) |
| Aromatic C-Br | C-3 | 115.0 – 120.0 | Quaternary (Broad/Weak due to Br) |
| Aromatic C-Subst | C-2 (CN) | 135.0 – 140.0 | Quaternary |
| Aromatic C-Subst | C-5 (Acetyl) | 145.0 – 150.0 | Quaternary |
| Methyl | -CH₃ | 26.0 – 28.0 | Methyl (High Intensity) |
Technical Note: The C-3 carbon attached to Bromine often appears lower in intensity and may be broadened due to the quadrupolar relaxation of the Bromine nucleus. Extended acquisition times (d1 > 2s) are recommended.
Experimental Protocol: Purity Verification Workflow
To validate the identity of a synthesized batch, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl₃) is preferred for resolution. Use DMSO-d₆ only if solubility is poor (Note: DMSO causes a +0.1–0.3 ppm downfield shift for aromatic protons).
-
Concentration: 10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30) and 1D NOESY (or NOE-diff).
-
Scans: 16 scans (1H), 1024 scans (13C).
-
Relaxation Delay (D1): Set to 5 seconds for quantitative integration of the acetyl vs. aromatic proton.
Step 3: Decision Logic (Graphviz)
Figure 2: Logical workflow for distinguishing the target molecule from regioisomers.
Comparison with Alternatives (Solvents)
The choice of solvent significantly impacts the spectral resolution and chemical shifts.
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) |
| Solubility | Moderate (Good for oils/low MP solids) | Excellent (Best for polar intermediates) |
| Water Peak | ~1.56 ppm (Usually distinct) | ~3.33 ppm (Can overlap with Acetyl) |
| Aromatic H Shift | Baseline (Reference) | +0.2 to +0.4 ppm (Downfield) |
| Exchangeable Protons | Not visible/Broad | Visible (if amide/acid impurities exist) |
| Recommendation | Primary Choice for routine QC. | Secondary Choice if sample crashes out. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for additivity rules).
-
Satonaka, H. (1983).[3] The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
-
ChemicalBook. (2024). 3-Bromothiophene-2-carbonitrile NMR Data.
-
PubChem. (2024).[4] 5-Acetylthiophene-2-carbonitrile Compound Summary.
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals who require a reliable, validated method to assess the purity of this and structurally similar compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the method development process.
Introduction: The Analytical Challenge
5-Acetyl-3-bromothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with acetyl, bromo, and nitrile functional groups. This combination of an aromatic ring and polar functional groups presents a unique challenge for chromatographic separation. Purity analysis is critical in pharmaceutical development and chemical synthesis to ensure that impurities, such as starting materials, by-products, or degradation products, are identified and quantified. A well-developed HPLC method is essential for this purpose, providing the necessary specificity, sensitivity, and accuracy.
Analyte Characterization and Initial Considerations
A successful method development strategy begins with understanding the analyte's physicochemical properties.
-
Structure and Functionality: The molecule contains a thiophene ring (aromatic), a nitrile group (-C≡N), and a ketone group (-C(O)CH₃), which are polar, as well as a bromine atom. These features suggest that the molecule will have moderate polarity and will exhibit strong UV absorbance due to the conjugated system.
-
UV Absorbance: Thiophene derivatives are known to absorb UV light.[1] A UV-Vis spectrophotometric scan is the first experimental step to determine the wavelength of maximum absorbance (λmax), which is crucial for achieving high sensitivity in detection. For many aromatic nitriles, this is often in the 250-280 nm range.[2]
-
Solubility: The compound's solubility in common HPLC solvents (e.g., acetonitrile, methanol, water) must be assessed to prepare appropriate sample and standard solutions.
Based on these characteristics, a reverse-phase HPLC (RP-HPLC) approach is the logical starting point. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[3] This mode of chromatography is well-suited for separating compounds of moderate polarity.
Strategic Method Development: A Comparative Approach
The core of method development lies in the systematic screening and optimization of chromatographic parameters. We will compare different options at each stage to illustrate the decision-making process.
Column (Stationary Phase) Selection
The choice of the stationary phase is paramount as it governs the primary interactions that lead to separation.
-
C18 (Octadecylsilane): This is the most common and often the first choice for RP-HPLC due to its high hydrophobicity and wide applicability.[3] It separates compounds primarily based on hydrophobic interactions.[4]
-
Phenyl-Hexyl: This stationary phase offers an alternative selectivity, particularly for aromatic compounds.[4] The phenyl groups can engage in π-π interactions with the thiophene ring of the analyte, providing a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase.[4][5]
-
Polar-Embedded/Endcapped Phases: These columns have a polar group embedded within the alkyl chain or are specially treated (endcapped) to minimize interactions with residual silanol groups on the silica surface. This can significantly improve peak shape for polar or basic compounds.[6]
Experimental Rationale: For 5-Acetyl-3-bromothiophene-2-carbonitrile, a Phenyl-Hexyl column is a strong candidate. The potential for π-π interactions between the stationary phase and the thiophene ring can provide enhanced resolution from closely related impurities that may have similar hydrophobicity but different aromatic character.
Table 1: Comparison of Stationary Phases for Initial Screening
| Stationary Phase | Primary Interaction Mechanism | Expected Performance for Analyte |
| C18 | Hydrophobic | Good general retention, but may not resolve isomers or aromatic impurities effectively. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Potentially superior selectivity for aromatic compounds and isomers.[4] |
| Polar-Embedded | Hydrophobic & Polar interactions | Improved peak shape, especially if impurities are basic in nature. |
Mobile Phase Selection
The mobile phase composition fine-tunes the separation by altering the elution strength and selectivity.
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and lower UV cutoff (~190 nm), which allows for detection at lower wavelengths.[7][8] It is a polar aprotic solvent.[9]
-
Methanol is a polar protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[9][10] For separations on phenyl-type columns, methanol can sometimes enhance π-π interactions more effectively than acetonitrile.[11]
-
-
Aqueous Phase and pH Control: An aqueous component, often with a buffer, is used to control the mobile phase polarity and the ionization state of the analyte and any impurities. For neutral compounds like 5-Acetyl-3-bromothiophene-2-carbonitrile, a simple water/organic mobile phase is often sufficient. However, if peak tailing is observed, it may indicate interaction with acidic silanol groups on the column, and adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this interaction and improve peak shape.
Experimental Rationale: A screening of both acetonitrile and methanol is highly recommended as they can produce significantly different selectivities.[9] A good starting point is a gradient elution from a high aqueous percentage to a high organic percentage to elute a wide range of potential impurities.
Diagram 1: HPLC Method Development Workflow
Caption: A structured workflow for HPLC method development.
Experimental Protocols
Protocol 1: Initial Column and Mobile Phase Screening
-
Sample Preparation: Prepare a stock solution of 5-Acetyl-3-bromothiophene-2-carbonitrile at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
HPLC System: A standard HPLC system with a UV detector.
-
Columns to Test:
-
Column A: C18, 4.6 x 150 mm, 5 µm
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phases to Test:
-
Mobile Phase A: Water
-
Mobile Phase B (Option 1): Acetonitrile
-
Mobile Phase B (Option 2): Methanol
-
-
Screening Gradient:
-
Time 0 min: 10% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 26 min: 10% B
-
Time 30 min: 10% B
-
-
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: λmax (determined experimentally, e.g., 270 nm)
-
-
Analysis: Inject the sample onto each column with each organic modifier. Compare the chromatograms for resolution between the main peak and any impurities, peak shape (asymmetry), and retention time.
Method Optimization and Finalized Protocol
Based on the screening experiments, let's assume the Phenyl-Hexyl column with an acetonitrile/water gradient provided the best initial separation. The next step is to optimize the gradient for better resolution and shorter run time.
Protocol 2: Optimized HPLC Method for Purity Analysis
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Time 0 min: 40% B
-
Time 15 min: 70% B
-
Time 16 min: 95% B
-
Time 18 min: 95% B
-
Time 19 min: 40% B
-
Time 22 min: 40% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 270 nm
Rationale for Optimization:
-
The addition of 0.1% formic acid helps to improve peak shape by protonating any free silanols on the stationary phase.[12]
-
The gradient has been adjusted to provide more separation power around the elution time of the main peak.
-
The flow rate is slightly increased, and the column temperature is elevated to decrease viscosity and improve efficiency.
Method Validation: Ensuring Trustworthiness
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]
Diagram 2: ICH Q2(R1) Validation Parameters
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity analysis (e.g., using a Diode Array Detector) should pass; no co-elution at the principal peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[15] | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[15] | Typically 80% to 120% of the target concentration for assay; from LOQ to 120% for impurities. |
| Accuracy | The closeness of the measured value to the true value.[16] | Recovery of spiked analyte should be within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements.[14] | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD/LOQ | The lowest concentration that can be detected/quantified with acceptable precision and accuracy.[15] | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[14] | System suitability parameters (resolution, tailing factor) remain within limits when flow rate, temperature, etc., are slightly varied. |
Troubleshooting Common Issues
-
Peak Tailing: This is often caused by secondary interactions with the column's stationary phase.[17]
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase or use a highly end-capped column.[12]
-
-
Peak Fronting: Typically a result of column overload or a sample solvent that is much stronger than the mobile phase.[17][18]
-
Poor Resolution: Peaks are not well separated.
-
Solution: Optimize the gradient by making it shallower around the elution time of the critical pair. Experiment with a different organic modifier (methanol instead of acetonitrile) or a different column.[12]
-
Conclusion
The development of a robust HPLC method for the purity analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile is a systematic process that relies on a thorough understanding of the analyte's properties and the principles of chromatography. A comparative approach, screening different stationary and mobile phases, is crucial for finding the optimal conditions. The use of a Phenyl-Hexyl column in combination with an acetonitrile/water gradient often provides an excellent starting point for aromatic compounds. Subsequent optimization and rigorous validation according to ICH guidelines ensure that the final method is reliable, accurate, and fit for its intended purpose in a regulated environment.
References
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. International Labmate. [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Chromacademie. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
PubMed. (1998). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. [Link]
-
Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
LCGC International. (2025). Column Selection for Reversed-Phase HPLC. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. [Link]
-
Royal Society of Chemistry. (2025). Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. [Link]
-
J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. [Link]
-
Dana Bioscience. (n.d.). 5-Acetyl-3-bromothiophene-2-carbonitrile 250mg. [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
-
Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
-
ResearchGate. (2025). The UV-Vis absorption spectra of III in different solvents. [Link]
-
Digital Commons @ University of Nebraska - Lincoln. (n.d.). Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl). [Link]
Sources
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. 5-BROMOTHIOPHENE-2-CARBONITRILE | 2160-62-5 [chemicalbook.com]
- 3. labtech.tn [labtech.tn]
- 4. bvchroma.com [bvchroma.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 12. HPLC Troubleshooting Guide [scioninstruments.com]
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A Comparative Guide to the Crystallographic Analysis of Substituted Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount for ensuring efficacy, stability, and bioavailability. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the crystallographic data of substituted bromothiophenes, a class of compounds with significant potential in medicinal chemistry. While crystallographic data for 5-Acetyl-3-bromothiophene-2-carbonitrile is not publicly available, we will delve into the structural analysis of closely related analogues to provide a framework for understanding its potential solid-state characteristics.
The Significance of Crystallographic Data in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is paved with rigorous characterization. A molecule's crystal structure influences a multitude of critical parameters including:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties.
-
Solubility and Dissolution Rate: Key factors affecting a drug's absorption and bioavailability.
-
Stability: Resistance to chemical and physical degradation, which impacts shelf-life and formulation strategies.
-
Structure-Activity Relationship (SAR): Understanding how the 3D structure of a molecule correlates with its biological activity, guiding the design of more potent and selective drugs.
Comparative Crystallographic Analysis of Substituted Bromothiophenes
To illustrate the power of X-ray crystallography in understanding substituted thiophenes, we will examine the crystallographic data of two pertinent examples found in the literature: 2-(5-bromothiophen-2-yl)acetonitrile and (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. These compounds share key structural motifs with 5-Acetyl-3-bromothiophene-2-carbonitrile, namely the bromothiophene core.
| Parameter | 2-(5-bromothiophen-2-yl)acetonitrile[1] | (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile[2] |
| Chemical Formula | C₆H₄BrNS | C₈H₆BrNS |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | Not specified | 6.1347 (5) |
| b (Å) | Not specified | 7.1124 (3) |
| c (Å) | Not specified | 19.8245 (13) |
| α (°) | 90 | 90 |
| β (°) | Not specified | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Not specified | 864.99 (10) |
| Z | 4 | 4 |
| Key Structural Features | Nearly planar molecule, antiperiplanar orientation of the nitrile group relative to the thiophene sulfur atom, intermolecular Br···Br halogen interactions.[1] | Planar molecule (with the exception of methyl H atoms), intermolecular C—H···N interactions forming ribbons.[2] |
Insights from the Comparison:
The data reveals that even with similar core structures, substitutions can lead to different crystal packing arrangements (monoclinic vs. orthorhombic). The planarity of the molecules is a recurring theme, suggesting potential for π-stacking interactions in the solid state. Notably, the presence of different intermolecular interactions (halogen bonds vs. hydrogen bonds) highlights how subtle changes in substitution can dictate the supramolecular assembly, which in turn influences the material's bulk properties. For 5-Acetyl-3-bromothiophene-2-carbonitrile, one might hypothesize a planar conformation and the potential for C—H···N, C—H···O, or Br···N/O interactions to play a role in its crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality crystallographic data is a meticulous process. The following outlines a generalized workflow for the crystallographic analysis of a novel substituted thiophene.
Step 1: Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Purification: The compound must be of high purity. Techniques like column chromatography or recrystallization are often employed.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Step 2: Data Collection
-
Objective: To measure the intensities of the X-rays diffracted by the crystal.
-
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.
-
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
-
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. This is typically done using least-squares refinement. The quality of the final structure is assessed using metrics like the R-factor.
-
Visualization of the Crystallographic Workflow and Molecular Structure
To better illustrate the process, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Sources
Elemental Analysis Standards for Brominated Thiophene Compounds
Executive Summary
Brominated thiophenes represent a unique analytical challenge in pharmaceutical and materials science (specifically PEDOT precursors). These compounds combine the refractory, aromatic stability of the thiophene ring with the flame-retardant properties of bromine substituents. Standard elemental analysis (EA) protocols often fail, yielding incomplete combustion (low Carbon data) or cross-interference (Bromine masking Sulfur).
This guide objectively compares the three primary methodologies for analyzing these compounds: Combustion Ion Chromatography (CIC) , Automated Flash Combustion (CHNS) , and the Schöniger Oxygen Flask . Based on recovery data and interference mechanisms, CIC is identified as the superior standard for simultaneous Sulfur/Bromine quantification , while modified Flash Combustion remains necessary for C/H/N determination.
Part 1: The Challenge – Why Standard Methods Fail
To select the correct protocol, one must understand the failure mode of standard organic elemental analysis when applied to brominated thiophenes.
The "Flame Retardant" Effect (Radical Scavenging)
Brominated compounds are inherent flame retardants. During combustion, C-Br bonds cleave to release bromine radicals (
-
Result: Incomplete oxidation of the thiophene ring, leading to low Carbon recovery and "soot" formation in the crucible.
The Sulfur-Bromine Matrix Interference
Thiophenes require high temperatures (>1000°C) to oxidize Sulfur to
-
In CHNS Analyzers: Bromine gases have similar thermal conductivity properties to other analytes and can saturate reduction tubes, leading to false-positive Nitrogen values or masked Sulfur peaks.
-
In ICP-OES: Thiophenes are volatile. Standard acid digestion (open vessel) leads to the loss of analyte before measurement.
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance of the three dominant methods for brominated thiophene analysis.
Table 1: Performance Comparison Matrix
| Feature | Method A: Combustion IC (CIC) | Method B: Automated CHNS (Flash) | Method C: Schöniger Flask |
| Primary Analytes | Sulfur, Bromine (Simultaneous) | Carbon, Hydrogen, Nitrogen, Sulfur | Sulfur, Halogens |
| Mechanism | Pyrohydrolytic combustion | Flash Combustion | Manual O2 Combustion |
| Interference Handling | Excellent. Matrix is eliminated; ions are separated chromatographically. | Moderate. Requires WO3 additives and Ag traps to remove Br interference. | Poor. High operator variability; incomplete combustion common. |
| Sample Size | 10–50 mg | 1–3 mg | 10–100 mg |
| Precision (RSD) | < 1.0% | < 0.5% (for C/H/N), > 2% (for S w/ Br) | > 5.0% |
| Throughput | High (Automated) | Very High (Automated) | Low (Manual) |
| Best For | Quantifying Br & S ratios | Quantifying C & H purity | Low-cost screening |
Comparison Guide: Deep Dive
1. Combustion Ion Chromatography (CIC) – The Gold Standard for Br/S
CIC couples a programmed combustion furnace with an Ion Chromatograph. The sample is combusted, and the gases (
-
Why it wins: It physically separates the Sulfur signal from the Bromine signal. There is no spectral overlap or thermal conductivity interference.
2. Automated CHNS (Flash Combustion)
Standard CHNS analyzers (e.g., Elementar, Thermo) use "Flash Combustion" (injecting
-
The Modification Requirement: To analyze brominated thiophenes, you must add Tungsten Trioxide (
) powder to the sample. acts as an oxygen donor and "flux," preventing the encapsulation of carbon by the flame-retardant bromine byproducts. -
The Limitation: Most CHNS analyzers use copper reduction tubes to remove excess Oxygen. Halogens react with copper, depleting the reactor rapidly. You must use a dedicated "Halogen Trap" (Silver wool) which prevents you from quantifying the Bromine.
3. Schöniger Oxygen Flask
The sample is wrapped in paper and burned in an
-
The Risk: Brominated thiophenes are often resistant to this passive burn. Unburned carbon ("black specks") is common, leading to low recovery. It is not recommended for high-precision drug development data (GLP environments).
Part 3: Decision Logic & Visualization
Diagram 1: Method Selection Decision Matrix
Caption: Logic flow for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Ratio).
Part 4: Recommended Experimental Protocol (CIC)
This protocol is designed for the Mitsubishi AQF-2100H or Metrohm Combustion IC systems, but is adaptable. It utilizes a "Self-Validating" internal standard approach.
Protocol: Simultaneous Determination of S and Br in Thiophenes
1. Sample Preparation
-
Homogenization: Ensure the sample is a fine powder (<200 µm). Large crystals cause detonation spikes in the furnace.
-
Weighing: Weigh 20–30 mg of sample into a ceramic boat.
-
Additive (Critical): Cover the sample with ~50 mg of Tungsten Trioxide (
) .-
Reasoning:
prevents the formation of volatile organo-sulfur byproducts that might escape oxidation.
-
2. Combustion Parameters (The "Pyrohydrolytic" Step)
-
Furnace Temperature: Inlet: 900°C | Outlet: 1050°C.
-
Gas Flow:
-
Argon (Carrier): 200 mL/min.
-
Oxygen (Combustion): 400 mL/min.
-
-
Water Supply: 0.2 mL/min (Essential for pyrohydrolysis to convert
).
3. Absorption
-
Absorber Solution: 10 mL of 1%
in ultrapure water.-
Mechanism: The peroxide ensures all Sulfur species (
) are oxidized to Sulfate ( ).[1] Without this, Sulfite ( ) forms, splitting the sulfur peak in the chromatogram.
-
4. Ion Chromatography (IC) Analysis
-
Column: High-capacity anion exchange (e.g., Dionex IonPac AS11-HC or Metrosep A Supp 5).
-
Eluent: KOH gradient (10 mM to 45 mM).
-
Detection: Suppressed Conductivity.[2]
5. Self-Validation Step (Quality Control)
-
The "Check Standard": Run a standard of Sulfanilamide (C6H8N2O2S) spiked with 4-Bromobenzoic acid .
-
Acceptance Criteria: Recovery of S and Br must be 98–102%. If Br recovery is <95%, the combustion temperature is too low or water flow is insufficient (Br2 is not converting to HBr).
Diagram 2: CIC Reaction Pathway
Caption: Chemical transformation of brominated thiophene during the CIC workflow.
References
-
ASTM International. (2021). ASTM D5373-21: Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. West Conshohocken, PA. [Link]
-
Metrohm AG. (2012). Sulphur and Halide Determination by Combustion Ion Chromatography.[1][2][4][5] LCGC International. [Link]
-
Elementar. (2025). Best practices for sample preparation in elemental analysis: Handling Halogens.[Link]
-
ASTM International. (2017). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (Reapproved 2017). [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Thiophene-Based Chromophores: An In-Depth Analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile and Its Analogs
For Immediate Release
In the landscape of modern drug discovery and materials science, the chromophoric properties of heterocyclic compounds are of paramount importance. Thiophene derivatives, in particular, form the backbone of numerous functional materials and pharmacologically active agents. Their electronic absorption characteristics, dictated by the substitution pattern on the thiophene ring, offer a window into their molecular architecture and potential applications. This guide provides a comprehensive analysis of the anticipated UV-Vis absorption spectrum of 5-Acetyl-3-bromothiophene-2-carbonitrile, a molecule of interest in synthetic chemistry, benchmarked against structurally related thiophene analogs. This analysis is grounded in established principles of electronic spectroscopy and supported by data from the scientific literature.
The Thiophene Chromophore: A Tale of Substitution and Spectral Shifts
The thiophene ring itself exhibits a primary absorption band around 235 nm, arising from π-π* electronic transitions within the aromatic system. The introduction of substituents can significantly modulate the energy of these transitions, leading to shifts in the absorption maximum (λmax) and changes in molar absorptivity (ε). These shifts are primarily governed by the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the thiophene ring, which in turn affects the extent of conjugation.[1]
5-Acetyl-3-bromothiophene-2-carbonitrile possesses a unique substitution pattern with three distinct functional groups:
-
2-carbonitrile (-CN): An electron-withdrawing group.
-
3-bromo (-Br): A halogen with both inductive electron-withdrawing and resonance electron-donating effects.
-
5-acetyl (-COCH3): An electron-withdrawing group that can extend the π-conjugation.
The interplay of these substituents is expected to result in a complex UV-Vis spectrum with bathochromic (red) shifts compared to unsubstituted thiophene. The acetyl and cyano groups, being strong electron-withdrawing groups, will likely cause the most significant shifts.
Comparative Spectral Analysis: Benchmarking Against Simpler Thiophenes
To contextualize the spectral properties of 5-Acetyl-3-bromothiophene-2-carbonitrile, we will compare its anticipated absorption with that of several simpler, commercially available thiophene derivatives. This comparative approach allows for a systematic understanding of how each substituent contributes to the overall electronic structure.
| Compound | Key Substituents | Expected λmax (nm) | Rationale for Spectral Shift |
| Thiophene | None | ~235 | The fundamental π-π* transition of the aromatic ring.[1] |
| 2-Acetylthiophene | 2-Acetyl | ~250-280 | The acetyl group extends conjugation and acts as a chromophore, leading to a bathochromic shift. Carbonyl groups also show a weak n-π* transition at longer wavelengths (~300 nm).[2] |
| 3-Bromothiophene | 3-Bromo | ~240 | The bromo substituent has a modest effect, with its inductive and resonance effects partially offsetting each other. |
| 5-Bromothiophene-2-carbonitrile | 5-Bromo, 2-Cyano | ~260-290 | The combined electron-withdrawing effects of the bromo and cyano groups are expected to cause a significant red shift. |
| 2-Acetyl-5-bromothiophene | 2-Acetyl, 5-Bromo | ~270-300 | The acetyl group's conjugating effect is enhanced by the bromo substituent, leading to a pronounced bathochromic shift. |
| 5-Acetyl-3-bromothiophene-2-carbonitrile | 2-Cyano, 3-Bromo, 5-Acetyl | Predicted: ~290-320 | The cumulative effect of three substituents, including two strong electron-withdrawing groups in conjugation, is anticipated to result in the most significant red shift among the compared compounds. |
Note: The expected λmax values are estimations based on literature data for similar compounds and established principles of substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.
The introduction of multiple substituents, particularly those that extend the conjugated system, is a well-established strategy for inducing bathochromic shifts in the absorption properties of organic dyes.[3] The combination of acetyl and cyano groups on the thiophene ring is expected to lower the HOMO-LUMO energy gap, thus requiring less energetic (longer wavelength) photons for electronic excitation.
The Influence of Solvent Polarity
It is crucial to recognize that the solvent environment can significantly impact the position and intensity of absorption bands.[4] Polar solvents can stabilize the excited state of a polar molecule more than the ground state, often leading to a red shift (solvatochromism). Conversely, nonpolar solvents may result in a blue shift. When comparing UV-Vis spectra, it is imperative to use the same solvent for all measurements to ensure data consistency. Common solvents for UV-Vis spectroscopy of organic compounds include ethanol, methanol, chloroform, and dimethylformamide (DMF).[5] The choice of solvent should be guided by the solubility of the compounds and its transparency in the wavelength range of interest.
Experimental Protocol for UV-Vis Spectral Acquisition
To obtain reliable and comparable UV-Vis absorption spectra for 5-Acetyl-3-bromothiophene-2-carbonitrile and the selected alternatives, the following standardized protocol should be followed.
Objective: To determine and compare the wavelength of maximum absorption (λmax) and molar absorptivity (ε) of 5-Acetyl-3-bromothiophene-2-carbonitrile and its analogs in a suitable solvent.
Materials and Equipment:
-
5-Acetyl-3-bromothiophene-2-carbonitrile and comparator compounds
-
Spectrophotometric grade solvent (e.g., ethanol or cyclohexane)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of each compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. The ideal concentration will yield an absorbance between 0.2 and 1.0 at λmax.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline scan to zero the instrument.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution to be measured.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) from the spectrum.
-
Record the absorbance value at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Repeat the measurements for all compounds and working solutions.
-
Caption: Experimental workflow for obtaining and analyzing UV-Vis absorption spectra.
Conclusion
References
- Maruyama, T., & Imoto, E. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
-
Yuan, L., et al. (2011). Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. Journal of Molecular Modeling, 18(1), 393-404. [Link]
-
Abdel-latif, E., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Chemistry International, 7(1), 1-8. [Link]
-
Khan, M. S., et al. (2020). Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. Journal of Molecular Structure, 1213, 128189. [Link]
-
Kolodziejczyk, B., Mayevsky, D., & Winther-Jensen, B. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances, 3(13), 4568-4573. [Link]
-
Abdel-Latif, E., Mansour, A., & Abdel-Galil, E. (2018). Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes. Journal of Textiles and Polymers, 6(2), 52-60. [Link]
-
Dana Bioscience. (n.d.). 5-Acetyl-3-bromothiophene-2-carbonitrile 250mg. Retrieved from [Link]
- Ahmad, I., & Fasihullah, Q. (1989). Effect of solvent on UV and visible spectra of formylmethylflavin and photoproducts. Sarhad Journal of Agriculture, 5(1), 7-11.
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetyl-5-bromothiophene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. Retrieved from [Link]
Sources
A Comparative Guide to Validating Synthetic Routes for the Scale-Up of 5-Acetyl-3-bromothiophene-2-carbonitrile
Introduction
5-Acetyl-3-bromothiophene-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing cyano and acetyl groups alongside a synthetically versatile bromine atom, makes it a valuable intermediate for the construction of complex molecular architectures. However, the precise arrangement of these three distinct substituents on the thiophene ring presents a significant synthetic challenge, particularly when considering process scalability. Poor regiocontrol during electrophilic substitution reactions can lead to difficult-to-separate isomeric impurities, reducing yield and increasing purification costs.
This guide provides an in-depth analysis of potential synthetic strategies for 5-Acetyl-3-bromothiophene-2-carbonitrile. We will objectively compare two primary linear synthesis routes, starting from common thiophene derivatives, and briefly evaluate a convergent ring-synthesis approach. By examining the underlying chemical principles, regioselectivity, and practical considerations for each pathway, this document aims to provide researchers, scientists, and drug development professionals with a validated, data-supported roadmap for the reliable and scalable production of this key building block.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two plausible linear pathways based on the sequential introduction of the functional groups onto a pre-existing thiophene core. The key disconnections involve the acetyl and cyano groups, leading back to simpler, more readily available starting materials.
Caption: Workflow for the recommended synthetic Route 2.
Step 1: Synthesis of 3-Bromothiophene-2-carbonitrile
The first critical transformation is the regioselective installation of a nitrile group at the C2 position of 3-bromothiophene. The C2 and C5 positions of the thiophene ring are the most reactive. In 3-substituted thiophenes, the C2 position is particularly activated for metallation and subsequent functionalization.
Trustworthiness of Protocol: Modern transition-metal-catalyzed cross-coupling reactions provide a reliable and high-yielding method for this conversion. Palladium-catalyzed cyanation is a well-established industrial process known for its broad functional group tolerance and scalability. [1]To enhance safety and ease of handling on a large scale, non-toxic cyanide sources are strongly preferred over alkali metal cyanides or zinc cyanide. [2][3]Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as it is a stable, non-toxic solid. [3] Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor, add 3-bromothiophene (1.0 eq.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq.), sodium carbonate (Na₂CO₃, 2.0 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.01 eq., 1 mol%).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAC) to the reactor.
-
Reaction Execution: Heat the stirred reaction mixture to 120-140 °C. Monitor the reaction progress by GC-MS or LC-MS until consumption of the starting material is complete (typically 4-8 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with toluene and water. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 3-bromothiophene-2-carbonitrile can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile
The final step is a Friedel-Crafts acylation to introduce the acetyl group. In a 2,3-disubstituted thiophene, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack. Both the 2-cyano and 3-bromo substituents are electron-withdrawing, which deactivates the ring towards acylation. Consequently, this reaction will require a strong Lewis acid and potentially elevated temperatures compared to the acylation of unsubstituted thiophene. [4][5]However, the deactivation also serves to prevent poly-acylation, which is a common issue in Friedel-Crafts reactions. [5] Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor equipped with a dropping funnel and a cooling bath, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C. Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Substrate Addition: After the initial addition is complete, add a solution of 3-bromothiophene-2-carbonitrile (1.0 eq.) in anhydrous DCM dropwise over 30-60 minutes, ensuring the internal temperature remains at 0-5 °C.
-
Reaction Execution: After the substrate addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Route 3: Ring Construction via Gewald Reaction (Alternative Approach)
The Gewald reaction is a powerful multi-component reaction that constructs a polysubstituted 2-aminothiophene ring in a single step from a ketone, an active methylene compound (like a cyanoester), and elemental sulfur. [6][7] Feasibility Analysis: To construct the target molecule's core, one would need to devise starting materials that lead to the desired 3-bromo and 5-acetyl substitution pattern. A significant drawback is that the Gewald reaction inherently produces a 2-aminothiophene . [8]This would necessitate post-synthesis modifications:
-
Diazotization: Conversion of the 2-amino group to a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with a nitrile.
-
Bromination: A separate step to introduce the bromine at the 3-position.
This multi-step, post-cyclization functionalization makes the Gewald route significantly less atom-economical and more complex for this specific target compared to the linear approach of Route 2.
Comparative Analysis and Scale-Up Validation
| Parameter | Route 1: From 2-Acetylthiophene | Route 2: From 3-Bromothiophene | Route 3: Gewald Ring Synthesis |
| Feasibility | Not Viable | Highly Viable | Viable but Inefficient |
| Number of Steps | 2 (Theoretically) | 2 | 3+ (including post-modification) |
| Regiocontrol | Poor; fails at bromination step | Excellent ; predictable at each step | Good for ring formation, but requires additional regioselective steps |
| Key Reagents | 2-Acetylthiophene, NBS | 3-Bromothiophene, Pd Catalyst, K₄[Fe(CN)₆], AlCl₃, Acetyl Chloride | Ketone/aldehyde, cyanoester, sulfur, NaNO₂, CuCN |
| Safety & Toxicity | Moderate | Use of Pd catalyst and strong Lewis acid. Safer cyanide source (K₄[Fe(CN)₆]) is a key advantage . [3] | Involves generation of unstable diazonium salts and use of toxic copper cyanide. |
| Scalability Outlook | Poor; isomeric impurity issues | Excellent ; reactions are well-established in process chemistry. Catalyst cost can be mitigated with low loadings and recycling. [9][10] | Poor; multi-step process with hazardous intermediates makes it less attractive for scale-up. |
Scale-Up Insights for Route 2: The primary challenges for scaling Route 2 are process safety and cost management.
-
Palladium-Catalyzed Cyanation: The key to a robust, large-scale cyanation is managing the concentration of free cyanide, which can poison the palladium catalyst. [1][11]Using a sparingly soluble or complexed cyanide source like K₄[Fe(CN)₆] naturally mitigates this issue. Careful control of the reaction temperature and efficient stirring are critical for reproducibility. [9]* Friedel-Crafts Acylation: This reaction is often highly exothermic. On a large scale, this requires a reactor with excellent cooling capacity and a slow, controlled addition of reagents to manage the exotherm. Quenching the reaction also requires careful engineering to handle the vigorous gas evolution and heat generation.
Conclusion and Recommendation
Based on a thorough analysis of regioselectivity, reaction efficiency, safety, and scalability, Route 2, starting from 3-bromothiophene, is the unequivocally recommended pathway for the synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile.
This route provides excellent and predictable control over the introduction of each functional group, utilizing well-understood and scalable chemical transformations. The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) significantly improves the safety profile for large-scale production. While Route 1 is intuitively appealing due to its cheap starting material, it is synthetically unviable due to a fatal flaw in regiocontrol. The Gewald reaction, though elegant, is not a direct path to the target molecule and introduces unnecessary complexity. Route 2 stands as a robust, self-validating system that offers the most direct and reliable path for researchers and drug development professionals to access this valuable building block.
References
-
Gewald, K. (1961). Zur Reaktion von Ketonen mit Nitrilen der Malonsäure- und Cyanessigsäure-Reihe. Angewandte Chemie, 73(3), 114. [Link]
-
Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 29(5), 457-488. [Link]
-
Rydberg, P., et al. (2006). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. Organic Process Research & Development, 10(6), 1136-1140. [Link]
-
Organ, M. G., et al. (2006). Optimisation and scale-up of microwave assisted cyanation. Green Chemistry, 8(2), 143-146. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Anderson, K. W., et al. (2006). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 71(19), 7461-7464. [Link]
-
Gronowitz, S. (1961). 3-Bromothiophene. Organic Syntheses, 41, 14. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie, 125(38), 10221-10225. [Link]
-
Snyder, S. A., et al. (2018). Recent Applications of the Electrophilic Brominating Reagent Et₂SBr·SbCl₅Br (BDSB). Organic Syntheses, 95, 363-381. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Liang, Y., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(15), 3440. [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]
- Dow Chemical Company. (1988). Process for preparing thiophene derivatives.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Chou, T. S., & Hung, S. C. (1985). Regioselective friedel-crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. Journal of the Chinese Chemical Society, 32(3), 267-275. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromothiophene-2-carbonitrile. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Nguyen, V. D., et al. (2020). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Beilstein Journal of Organic Chemistry, 16, 2697-2704. [Link]
-
Al-dujaili, A. H., & Al-Zaydi, K. M. (2019). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Journal of Saudi Chemical Society, 23(1), 108-115. [Link]
-
Udupa, K. S., & Udupa, H. V. K. (1985). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Electrochimica Acta, 30(10), 1279-1281. [Link]
-
Carda, M., et al. (1998). Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3483-3490. [Link]
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The Thiophene Toggles: A Comparative Guide to Reactivity Modulation via Electron-Withdrawing Groups
Executive Summary: The "Sulfur Effect" in Bioisosteres
Thiophene is not merely "benzene with a sulfur atom."[1][2] It is a hyper-reactive aromatic system where the sulfur atom acts as a potent electron donor (
However, controlling thiophene is difficult. Its electron-rich nature makes it prone to polymerization and non-selective electrophilic attack. Electron-Withdrawing Groups (EWGs) are the "brakes" and "steering wheels" of thiophene chemistry. This guide compares the three dominant EWG classes—Nitro (
Mechanistic Framework: The Electronic Landscape
To predict reactivity, one must visualize how EWGs perturb the thiophene
The "Deactivation Paradox"
An EWG at C2 exerts a mesomeric (-M) withdrawal that severely deactivates the C3 and C5 positions.
-
C3 (Ortho-like): Deactivated by induction (-I) and resonance (-M).
-
C5 (Para-like): Deactivated strongly by resonance (-M) across the conjugated system.
-
C4 (Meta-like): The "safe haven." It is less deactivated than C3/C5, making it the preferred site for EAS, despite being a
-position.
Figure 1: Electronic influence of a C2-Electron Withdrawing Group. Note that C4 becomes the nucleophilic "hotspot" for EAS simply by being the least deactivated position.
Comparative Analysis: Performance by Reaction Type
A. Electrophilic Aromatic Substitution (EAS)
The Battle for Regiocontrol
In benzene, EWGs direct meta. In thiophene, the sulfur atom (
-
Nitro (
): The "Nuclear Option." It creates such profound deactivation at C3 and C5 that incoming electrophiles are forced to C4 (approx. 80-90% regioselectivity) or C5 (if the electrophile is small and aggressive). -
Carbonyl (
): Moderate deactivator. The "Alpha-Pull" of the sulfur atom competes more effectively. Nitration of 2-acetylthiophene yields a mixture of C4 (40-50%) and C5 (50-60%) products. -
Cyano (
): Similar to carbonyls but often cleaner due to lack of steric bulk.
B. Directed Ortho Metalation (DoM)
The Regioselectivity Bypass
DoM allows you to place electrophiles at C3 (ortho to the EWG), a position impossible to access via EAS.
-
Amides (
): The Gold Standard . The carbonyl oxygen coordinates Lithium (Complex Induced Proximity Effect - CIPE), directing deprotonation exclusively to C3. Stable to n-BuLi at -78°C. -
Cyano (
): Risky . While it can direct ortho-lithiation, the nitrile carbon is electrophilic. n-BuLi often attacks the nitrile to form a ketone (after hydrolysis). Requires non-nucleophilic bases (e.g., LiTMP) or extremely low temperatures (-100°C). -
Nitro (
): Forbidden . Nitro groups undergo Single Electron Transfer (SET) or nucleophilic addition with organolithiums, leading to complex mixtures or explosions. Never use n-BuLi on a nitrothiophene.
C. Nucleophilic Aromatic Substitution ( )
The Activation Advantage
Thiophenes are naturally electron-rich and resist nucleophiles.[2] EWGs invert this, enabling the displacement of halogens.
-
Nitro: The King of
. A nitro group at C2 activates C3-halogens or C5-halogens rapidly (Meisenheimer complex stabilization). -
Cyano/Carbonyl: Moderate activators. They require higher temperatures or stronger nucleophiles compared to nitro-analogs.
Data Summary: The Decision Matrix
| Feature | Nitro ( | Cyano ( | Amide ( |
| EAS Regioselectivity | Strong C4 director (Meta) | Mixed C4/C5 | Mixed C4/C5 |
| High (Fastest rates) | Moderate | Low | |
| DoM Compatibility | Incompatible (Redox/Addn) | Poor (Nucleophilic attack) | Excellent (Best DG) |
| Metabolic Liability | High (Reductase toxicity) | Moderate | Low |
| Hammett | 0.78 | 0.66 | 0.36 |
Experimental Protocols
Protocol A: Regioselective Bromination (EAS)
Target: 4-bromo-2-nitrothiophene Rationale: The nitro group deactivates C3/C5, forcing the electrophile to C4.
-
Setup: Charge a 3-neck flask with 2-nitrothiophene (1.0 eq) and glacial acetic acid (0.5 M).
-
Catalyst: Add anhydrous
(0.05 eq). Note: Iron acts as a Lewis acid carrier. -
Addition: Dropwise add Bromine (
) (1.1 eq) over 30 mins at 25°C. -
Reaction: Heat to 50°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Disappearance of yellow starting material.
-
-
Workup: Pour into ice water. Extract with DCM. Wash with 10%
(to quench excess ). -
Purification: Recrystallize from Ethanol.
-
Expectation: >85% yield of the 2,4-isomer.
-
Protocol B: Directed Ortho Metalation (DoM)
Target: 3-formyl-thiophene-2-carboxamide Rationale: The amide group coordinates Li, directing deprotonation to C3.
-
Drying: Flame-dry a Schlenk flask under Argon.
-
Substrate: Dissolve N,N-diethylthiophene-2-carboxamide (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C (Acetone/Dry Ice).
-
Metalation: Add s-BuLi (1.1 eq, cyclohexane solution) dropwise over 20 mins.
-
Critical: Keep T < -70°C to prevent self-attack. Stir for 1 hour. The solution usually turns deep yellow/orange (lithiated species).
-
-
Electrophile: Add anhydrous DMF (1.5 eq) rapidly.
-
Quench: Allow to warm to 0°C, then add sat.
(aq). -
Isolation: Extract with EtOAc. The product is the C3-formylated amide.
Figure 2: The Directed Ortho Metalation (DoM) pathway utilizing the CIPE effect.
References
-
Spinelli, D., et al. "Nucleophilic substitution in thiophene derivatives." Advances in Heterocyclic Chemistry, Vol 18, 1975.
-
Snieckus, V. "Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933.
- Gronowitz, S. "Thiophene and its derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
Ju, Y., et al. "Regioselective C-H functionalization of thiophenes." Journal of Organic Chemistry, 2019.
-
Beak, P. & Brown, R.A. "The tertiary amide as a directing group." Journal of Organic Chemistry, 1982.[3]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Acetyl-3-bromothiophene-2-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate, and logistical information for the safe handling of 5-Acetyl-3-bromothiophene-2-carbonitrile. The protocols herein are designed to be a self-validating system, grounded in the established principles of chemical causality and laboratory best practices.
Immediate Safety Profile & Hazard Analysis
Analysis of related compounds such as 2-Acetyl-5-bromothiophene[1], 3-Bromothiophene-2-carbonitrile[2][3][4], and 5-Bromothiophene-2-carbonitrile[5] indicates a consistent hazard profile. The Globally Harmonized System (GHS) classifications for these surrogates provide a strong basis for our operational precautions.
| Hazard Class | Category | GHS Hazard Statement | Basis of Assessment |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | Based on data for 3-Bromothiophene-2-carbonitrile and 5-Bromothiophene-2-carbonitrile.[2] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin | Based on data for 3-Bromothiophene-2-carbonitrile and 2-Acetyl-5-bromothiophene.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | Based on data for 5-Bromothiophene-2-carbonitrile and 2-Acetyl-5-bromothiophene.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Consistent across all major structural analogs.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | Consistent across all major structural analogs.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Based on data for 5-Bromothiophene-2-carbonitrile.[5] |
Expert Judgement: The combination of a reactive brominated heterocycle and a nitrile functional group necessitates treating this compound with a high degree of caution. Nitrile compounds can be toxic, and halogenated organics present specific disposal requirements.[6][7]
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is not a checklist but a system designed to provide redundant layers of protection. The principle is to prevent all routes of exposure: dermal, ocular, and respiratory.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant Nitrile Gloves (minimum 15 mil thickness for direct handling) | Nitrile provides excellent resistance to a broad range of chemicals, including solvents, oils, and acids often used with compounds like this.[8][9][10] Its durability resists punctures and abrasion, which is critical to prevent dermal exposure, a key hazard identified for this chemical class.[9] Double-gloving is recommended when handling stock quantities. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (at a minimum). A full-face shield is required when handling larger quantities (>1g) or if there is a significant splash risk. | Protects against splashes and airborne particles. The identified serious eye irritation potential[1][2] makes robust eye protection non-negotiable. |
| Body Protection | Flame-resistant laboratory coat | Provides a primary barrier against spills and contamination of personal clothing. The coat should be kept buttoned. |
| Respiratory Protection | Not required for small-scale use within a certified chemical fume hood. | All handling of this solid compound must be performed within a fume hood to control exposure to dust or vapors.[6] This engineering control is the primary method for preventing respiratory irritation. |
Operational Protocol: From Receipt to Disposal
This workflow is designed to minimize exposure at every step.
Caption: Standard workflow for handling 5-Acetyl-3-bromothiophene-2-carbonitrile.
Step-by-Step Methodology
-
Preparation:
-
Don all required PPE: lab coat, safety glasses, and nitrile gloves.[11]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Place all necessary equipment (spatula, weigh paper, solvent, reaction vessel) into the fume hood before introducing the chemical.
-
-
Aliquotting the Compound:
-
Perform all manipulations of the solid compound exclusively within the fume hood to prevent inhalation of any dust.[6]
-
Carefully transfer the desired amount of 5-Acetyl-3-bromothiophene-2-carbonitrile from the stock bottle to a tared weigh paper or vessel.
-
Close the primary container tightly immediately after use.
-
-
Reaction Setup:
-
Add the weighed compound to the reaction vessel containing the solvent.
-
Use a funnel if necessary to avoid spillage on the neck of the flask.
-
Securely cap the reaction vessel.
-
-
Immediate Cleanup:
-
Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened towel.
-
Dispose of the weigh paper and cleaning materials into a designated, sealed waste bag for "Halogenated Solid Waste."
-
Emergency Procedures: Rapid & Effective Response
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Caption: Emergency response flowchart for exposure or spills.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][12]
-
Minor Spill (in fume hood): Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated "Halogenated Solid Waste" container. Decontaminate the area with a suitable solvent and paper towels, disposing of them as hazardous waste.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean it up without specialized training and equipment.
Disposal Plan: Cradle-to-Grave Responsibility
Proper waste segregation is critical for safety and environmental compliance. As a brominated organic compound, 5-Acetyl-3-bromothiophene-2-carbonitrile must be treated as halogenated waste.[6][7]
-
Solid Waste:
-
Type: Contaminated gloves, weigh papers, absorbent pads, and residual solid chemical.
-
Container: A clearly labeled, sealed container designated "Halogenated Organic Solid Waste."[14]
-
Protocol: Keep the container closed except when adding waste. Store in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Type: Unused solutions or reaction mixtures containing the compound.
-
Container: A clearly labeled, sealed, and compatible container designated "Halogenated Organic Liquid Waste."[7][15]
-
Protocol: Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15] Ensure the waste container is chemically compatible with the solvents used.
-
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
-
WASTE MANAGEMENT. Bucknell University. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. PPE1. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
5-Bromothiophene-2-carbonitrile | C5H2BrNS. PubChem, National Center for Biotechnology Information. [Link]
-
HAZARD SUMMARY for Thiophene. New Jersey Department of Health. [Link]
-
A novel method for the bromination of thiophenes. Academia.edu. [Link]
-
Thiophene: Bromination & Reduction. Vaia. [Link]
-
3-Bromothiophene-2-carbonitrile | C5H2BrNS. PubChem, National Center for Biotechnology Information. [Link]
-
3-thenyl bromide. Organic Syntheses Procedure. [Link]
-
SAFETY DATA SHEET for 3-Bromothiophene-2-carbonitrile. Thermo Fisher Scientific. [Link]
-
MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 5-Bromothiophene-2-carbonitrile 97 2160-62-5 [sigmaaldrich.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. safetyware.com [safetyware.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
